molecular formula C9H18O2 B13326223 (1-Methoxy-4-methylcyclohexyl)methanol CAS No. 1849327-61-2

(1-Methoxy-4-methylcyclohexyl)methanol

Cat. No.: B13326223
CAS No.: 1849327-61-2
M. Wt: 158.24 g/mol
InChI Key: MEHUAHWGBITCHA-UHFFFAOYSA-N
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Description

(1-Methoxy-4-methylcyclohexyl)methanol is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Methoxy-4-methylcyclohexyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methoxy-4-methylcyclohexyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1849327-61-2

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(1-methoxy-4-methylcyclohexyl)methanol

InChI

InChI=1S/C9H18O2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,10H,3-7H2,1-2H3

InChI Key

MEHUAHWGBITCHA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CO)OC

Origin of Product

United States

Foundational & Exploratory

(1-Methoxy-4-methylcyclohexyl)methanol: Chemical Profile & Synthetic Utility

[1]

Executive Summary & Molecular Architecture

(1-Methoxy-4-methylcyclohexyl)methanol is a specialized alicyclic building block characterized by a quaternary carbon center at the C1 position of a cyclohexane ring. Its structure integrates a primary alcohol, a tertiary ether, and a distal methyl group, creating a scaffold with unique steric and electronic properties.

  • Systematic Name: (1-Methoxy-4-methylcyclohexyl)methanol[1][2][3][4][5][6][7]

  • CAS Registry Number: 1849327-61-2[1][2][3][4][5][7]

  • Molecular Formula: C

    
    H
    
    
    O
    
    
  • Key Structural Feature: The C1 position is a quaternary center bearing both a methoxy group (-OCH

    
    ) and a hydroxymethyl group (-CH
    
    
    OH). This geminal disubstitution pattern imposes significant conformational constraints on the cyclohexane ring.
Stereochemical Considerations

The molecule exists as a mixture of cis and trans diastereomers, defined by the relative orientation of the 4-methyl group and the 1-hydroxymethyl group.

  • Conformation: The bulky 4-methyl group typically anchors the cyclohexane ring in a chair conformation where the methyl group is equatorial to minimize 1,3-diaxial interactions.

  • Quaternary Center: The relative steric bulk of the -OCH

    
     versus -CH
    
    
    OH groups determines the axial/equatorial preference at C1, influencing the molecule's reactivity in substitution or elimination reactions.

Physicochemical Profile

The following properties are derived from chemoinformatic consensus models and structural analogs (e.g., 4-methylcyclohexanemethanol), as experimental data for this specific CAS is limited in public registries.

PropertyValue (Predicted/Analog)Significance
Molecular Weight 158.24 g/mol Fragment-sized for drug discovery (Rule of 3 compliant).
Boiling Point ~230–240 °C (760 mmHg)High boiling point due to hydrogen bonding (alcohol) and molecular weight.
Density ~0.98 g/cm

Slightly less dense than water; typical for oxygenated cycloalkanes.
LogP (Octanol/Water) ~1.5Moderately lipophilic; good membrane permeability potential.
H-Bond Donors 1 (-OH)Primary alcohol acts as a donor/acceptor.
H-Bond Acceptors 2 (-OH, -OCH

)
Ether oxygen adds Lewis basicity without donating protons.
Solubility Soluble in alcohols, DCM, THF, DMSO.Low water solubility; requires co-solvents for aqueous assays.

Synthetic Pathways[9]

The most robust route to (1-Methoxy-4-methylcyclohexyl)methanol involves the homologation of 4-methylcyclohexanone, followed by regioselective ring opening. This sequence constructs the quaternary center with high precision.

Core Synthesis Strategy: Epoxide Ring Opening[9][10][11]
  • Corey-Chaykovsky Epoxidation: 4-Methylcyclohexanone is treated with a sulfur ylide (dimethyloxosulfonium methylide) to form a spiro-epoxide (1-oxaspiro[2.5]octane derivative).

  • Acid-Catalyzed Methanolysis: The spiro-epoxide undergoes ring opening in methanol with an acid catalyst.[8]

Mechanistic Insight: Under acidic conditions, the reaction proceeds via an Sngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

910more substituted carbon
Reaction Pathway Diagram[10]

SynthesisPathwayKetone4-MethylcyclohexanoneEpoxideSpiro-Epoxide Intermediate(1-oxaspiro[2.5]octane deriv.)Ketone->EpoxideCorey-ChaykovskyEpoxidationYlideTrimethylsulfoxonium Iodide+ NaH (DMSO)Ylide->EpoxideProduct(1-Methoxy-4-methylcyclohexyl)methanol(Target)Epoxide->ProductRegioselectiveRing OpeningAcidMeOHMeOH / H2SO4 (cat.)AcidMeOH->Product

Caption: Synthesis of (1-Methoxy-4-methylcyclohexyl)methanol via spiro-epoxide intermediate. The acid-catalyzed opening ensures the methoxy group attaches to the quaternary carbon.

Reactivity & Stability Profile

The molecule features two distinct functional groups with divergent reactivity profiles: a primary alcohol and a tertiary ether .

A. Primary Alcohol Reactivity (-CH OH)

The hydroxymethyl group is sterically unhindered and exhibits typical primary alcohol behavior:

  • Oxidation: Can be oxidized to the aldehyde (using Swern or Dess-Martin periodinane) or the carboxylic acid (using Jones reagent or Pinnick oxidation).

    • Note: The adjacent quaternary center prevents enolization of the resulting aldehyde, making it a stable intermediate.

  • Derivatization: Readily forms esters, tosylates, or mesylates for further substitution.

B. Tertiary Ether Stability (-OCH at C1)

The methoxy group is attached to a tertiary carbon, making it sensitive to acidic conditions:

  • Acid Sensitivity: Strong Lewis acids (e.g., BBr

    
    ) or Brønsted acids can cleave the ether. However, the tertiary carbocation intermediate is prone to elimination, forming the endocyclic or exocyclic alkene.
    
  • Base Stability: The ether linkage is robust against basic hydrolysis and nucleophiles, allowing the alcohol to be manipulated (e.g., deprotonated with NaH) without affecting the methoxy group.

Reactivity Flowchart

Reactivitycluster_OxidationPrimary Alcohol Transformationscluster_EtherTertiary Ether TransformationsTarget(1-Methoxy-4-methylcyclohexyl)methanolAldehydeAldehyde(Swern Oxidation)Target->AldehydeDMP / CH2Cl2AcidCarboxylic Acid(Jones Oxidation)Target->AcidCrO3 / H2SO4AlkeneAlkene Elimination(Strong Acid/Heat)Target->AlkeneH+ / Heat (-MeOH)

Caption: Divergent reactivity pathways. The primary alcohol allows for chain extension or oxidation, while the tertiary ether is a potential site for elimination under forcing acidic conditions.

Experimental Protocols

Protocol A: Synthesis via Epoxide Opening (Recommended)

Objective: Synthesis of (1-Methoxy-4-methylcyclohexyl)methanol from 4-methylcyclohexanone.

Reagents:

  • 4-Methylcyclohexanone (1.0 eq)

  • Trimethylsulfoxonium iodide (1.2 eq)

  • Sodium hydride (60% dispersion, 1.2 eq)

  • DMSO (anhydrous)

  • Methanol (anhydrous)

  • Sulfuric acid (catalytic)

Step 1: Epoxidation

  • In a flame-dried flask under N

    
    , wash NaH with hexane to remove oil. Suspend in DMSO.
    
  • Add trimethylsulfoxonium iodide portion-wise at room temperature. Stir until gas evolution ceases (formation of ylide).

  • Add 4-methylcyclohexanone dropwise. Stir at 50 °C for 2–4 hours.

  • Quench with water, extract with diethyl ether, dry over MgSO

    
    , and concentrate to yield the crude spiro-epoxide.
    

Step 2: Methanolysis

  • Dissolve the crude epoxide in anhydrous methanol (0.5 M concentration).

  • Add concentrated H

    
    SO
    
    
    (5 mol%).
  • Stir at room temperature for 12 hours. Monitor by TLC (disappearance of epoxide).

  • Neutralize with saturated NaHCO

    
    .
    
  • Remove methanol in vacuo, extract the residue with EtOAc, and purify by silica gel chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Look for the disappearance of epoxide protons (typically

    
     2.5–2.8 ppm) and the appearance of the methoxy singlet (
    
    
    ~3.2 ppm) and hydroxymethyl doublet/singlet (
    
    
    ~3.4–3.6 ppm).
  • 13C NMR: Confirm the quaternary carbon signal (C1) shifted downfield due to oxygen substitution (~75–80 ppm).

Applications in Drug Discovery

This molecule serves as a valuable "sp3-rich" scaffold. In modern drug design, increasing the fraction of sp3 hybridized carbons (Fsp3) is correlated with improved clinical success rates due to higher solubility and lower promiscuity compared to flat aromatic systems.

  • Bioisostere for Aromatic Rings: The 1,4-disubstituted cyclohexane ring can mimic the geometry of a phenyl ring but with different electronic properties and 3D dimensionality.

  • Solubility Enhancer: The ether and alcohol functionalities break molecular symmetry and provide hydrogen bonding handles, improving aqueous solubility of lipophilic drugs.

  • Conformational Lock: The 4-methyl group (equatorial) locks the ring conformation, allowing researchers to probe specific spatial arrangements of pharmacophores attached to the C1 position.

References

  • Chemical Identity

    • CAS Registry Number 1849327-61-2.[1][2][3][4][5][7] Chemical Abstracts Service. American Chemical Society.

    • Catalog Entry: (1-Methoxy-4-methylcyclohexyl)methanol.[1][2][3][4][5][6][7] BLD Pharm.[1][2][3][4]

  • Synthetic Methodology (Corey-Chaykovsky)

    • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." J. Am. Chem. Soc.1965 , 87, 1353–1364.

  • Epoxide Ring Opening Regioselectivity

    • Parker, R. E.; Isaacs, N. S. "Mechanisms of Epoxide Reactions." Chem. Rev.1959 , 59, 737–799. (Classic review establishing acid-catalyzed attack at the tertiary carbon).

  • Analogous Compounds (MCHM)

    • "4-Methylcyclohexanemethanol."[4] PubChem Database. National Center for Biotechnology Information. CID 118193.

Part 1: (1-Methoxy-4-methylcyclohexyl)methanol - Current State of Knowledge

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1-Methoxy-4-methylcyclohexyl)methanol: Addressing Data Unavailability and Presenting a Framework for Analysis

Senior Application Scientist Note:

To our valued researchers, scientists, and drug development professionals,

This document is intended to be a comprehensive technical guide on (1-Methoxy-4-methylcyclohexyl)methanol, as requested. However, a thorough investigation into the scientific literature and chemical databases has revealed a significant challenge. The provided CAS number, 1637310-66-7, does not correspond to any publicly available data for this specific compound.

Further research has identified an alternative CAS number, 1849327-61-2, associated with "(1-Methoxy-4-methylcyclohexyl)methanol" from a commercial supplier. Despite this, there is a notable absence of in-depth technical information, including peer-reviewed synthesis protocols, spectroscopic data, and documented applications, which is essential for creating a guide that meets the rigorous standards of scientific integrity and trustworthiness.

Therefore, in the spirit of providing a valuable and transparent resource, this document will first present the limited available information on (1-Methoxy-4-methylcyclohexyl)methanol. Subsequently, to fulfill the core requirements of your request and to provide a practical framework for the analysis of such a compound, we will present a detailed technical guide on a closely related and well-documented analog, 4-Methylcyclohexanemethanol (MCHM) . This will serve as a comprehensive example of the structure, depth, and formatting requested, which can be adapted once sufficient data for (1-Methoxy-4-methylcyclohexyl)methanol becomes available.

(1-Methoxy-4-methylcyclohexyl)methanol is a substituted cyclohexane derivative. The structural information available suggests the presence of a primary alcohol, a methyl group, and a methoxy group attached to the cyclohexane ring.

Chemical Structure:

Caption: Molecular structure of (1-Methoxy-4-methylcyclohexyl)methanol.

Physicochemical Properties:

A summary of the limited available data for (1-Methoxy-4-methylcyclohexyl)methanol is presented below.

PropertyValueSource
Molecular FormulaC₉H₁₈O₂BLD Pharmatech Ltd.
CAS Number1849327-61-2BLD Pharmatech Ltd.
Purity95%BLD Pharmatech Ltd.
SMILESOCC1(OC)CCC(C)CC1BLD Pharmatech Ltd.

Due to the lack of further information, a comprehensive guide on this specific compound cannot be provided at this time.

Part 2: A Framework for Analysis: In-depth Technical Guide on 4-Methylcyclohexanemethanol (MCHM)

This section will serve as a template and a comprehensive guide to a structurally similar compound, 4-Methylcyclohexanemethanol (MCHM), for which extensive data is available.

Introduction to 4-Methylcyclohexanemethanol (MCHM)

4-Methylcyclohexanemethanol (MCHM) is a saturated alicyclic primary alcohol with the chemical formula C₈H₁₆O.[1][2] It exists as two stereoisomers, cis and trans, depending on the relative positions of the methyl and hydroxymethyl groups on the cyclohexane ring.[1][2] Commercial MCHM is typically a mixture of these isomers.[1] It is a colorless oil with a faint, mint-like odor.[1][2]

Physicochemical Properties of MCHM

A summary of the key physicochemical properties of MCHM is provided in the table below.

PropertyValueSource
Molecular Formula C₈H₁₆O[1][2]
Molar Mass 128.21 g/mol [1]
CAS Number 34885-03-5[1][2]
Appearance Colorless liquid[1]
Odor Mint-like, licorice-like (trans-isomer)[1][2]
Density 0.9074 g/cm³[1]
Boiling Point 197-202 °C[1][3]
Flash Point 82.4 °C[3]
Water Solubility Low[1][2]
Refractive Index 1.4617[1]
Synthesis and Production

MCHM was first synthesized in 1908 via the Bouveault-Blanc reduction of a methylcyclohexanecarboxylate ester.[1] It is also produced as a byproduct (approximately 1%) in the industrial production of cyclohexanedimethanol through the hydrogenation of dimethyl terephthalate.[1][2]

Illustrative Synthesis Workflow:

G cluster_synthesis MCHM Synthesis Start Methylcyclohexanecarboxylate Ester Reduction Bouveault-Blanc Reduction (Sodium in Ethanol) Start->Reduction Product 4-Methylcyclohexanemethanol (MCHM) Reduction->Product

Caption: Simplified workflow for the synthesis of MCHM.

Applications and Uses

MCHM has several industrial applications, primarily leveraging its properties as a surfactant and solvent.

  • Froth Flotation: It is used as a frothing agent in the coal cleaning industry.[1][2] A mixture containing MCHM helps to separate fine coal particles from impurities.[1]

  • Air Fresheners: It has been patented for use in air freshener formulations.[1][2]

  • Chemical Intermediate: MCHM can be used as a raw material in the synthesis of other chemicals. For instance, it can be recycled in the production of 1,4-cyclohexanedimethanol from terephthalic acid.[4]

Experimental Protocols

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification

This protocol outlines a general procedure for the separation and identification of cis- and trans-MCHM isomers.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the MCHM sample in a suitable solvent (e.g., dichloromethane).

    • Perform serial dilutions to obtain working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • GC-MS Instrumentation and Conditions:

    • GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peaks corresponding to the cis- and trans-isomers based on their retention times.

    • Confirm the identity of each isomer by comparing the obtained mass spectra with a reference library (e.g., NIST).

Expected Outcome: The two isomers will be separated chromatographically, allowing for their individual identification and quantification.

Safety and Handling

MCHM is classified as a hazardous substance.

  • GHS Pictograms: GHS07 (Exclamation mark)[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle MCHM in a well-ventilated area, preferably in a fume hood, and use appropriate personal protective equipment (PPE).

Conclusion

While a comprehensive guide on (1-Methoxy-4-methylcyclohexyl)methanol cannot be provided due to the current lack of available data, the detailed analysis of its close analog, 4-Methylcyclohexanemethanol (MCHM), offers a robust framework for future research. The methodologies and data presented for MCHM can serve as a valuable starting point for scientists and researchers investigating novel cyclohexane derivatives. As more information on (1-Methoxy-4-methylcyclohexyl)methanol becomes available, this guide can be updated to provide a more focused and in-depth analysis.

References

  • Wikipedia. 4-Methylcyclohexanemethanol. Available from: [Link]

  • U.S. Environmental Protection Agency. (cis-4-Methylcyclohexyl)methanol Properties. Available from: [Link]

  • American Chemical Society. 4-Methylcyclohexane methanol (MCHM) | ACS Chemical Health & Safety. Available from: [Link]

  • Google Patents. Process for the preparation of 1,4-cyclohexanedimethanol from terephthalic acid.

Sources

Structural Elucidation of (1-Methoxy-4-methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The structural elucidation of (1-Methoxy-4-methylcyclohexyl)methanol presents a classic but non-trivial stereochemical challenge. Unlike simple monosubstituted cyclohexanes, this molecule features a quaternary center at C1 (bearing both a methoxy and a hydroxymethyl group) and a tertiary center at C4.

The core challenge lies not in establishing connectivity—which is readily achieved via 1D NMR—but in assigning the relative stereochemistry (cis vs. trans) of the diastereomers. Because C1 has no proton attached, scalar coupling (


-coupling) analysis is limited.

This guide provides a self-validating spectroscopic workflow to distinguish the thermodynamic isomers based on Nuclear Overhauser Effect (NOE) interactions and Conformational Analysis (A-values) .

Theoretical Grounding: Conformational Analysis

Before interpreting spectra, we must predict the stable conformers. The cyclohexane ring exists in a chair conformation.[1][2][3][4][5][6] The stability is dictated by the A-values (conformational free energy differences) of the substituents.

Thermodynamic Locking
  • Methyl (C4): A-value

    
     kcal/mol.[4]
    
  • Hydroxymethyl (-CH

    
    OH, C1):  A-value 
    
    
    
    kcal/mol (bulky).
  • Methoxy (-OCH

    
    , C1):  A-value 
    
    
    
    kcal/mol.

The Anchor: The C4-methyl group is the "conformational anchor." It will almost exclusively occupy the Equatorial position to avoid severe 1,3-diaxial interactions. We treat the C4-Me as fixed (Equatorial).

Isomer Prediction

We define the isomers based on the relationship between the two largest groups: the C4-Methyl and the C1-Hydroxymethyl.

  • Isomer A (Trans-diequatorial):

    • C4-Me: Equatorial[7]

    • C1-CH

      
      OH: Equatorial (Preferred by sterics)
      
    • C1-OMe: Axial[7]

    • Prediction: Thermodynamically Major Isomer.

  • Isomer B (Cis-axial/equatorial):

    • C4-Me: Equatorial[7]

    • C1-CH

      
      OH: Axial
      
    • C1-OMe: Equatorial

    • Prediction: Minor Isomer (due to 1,3-diaxial strain from -CH

      
      OH).
      

Step-by-Step Elucidation Protocol

Phase 1: Elemental & Functional Verification

Objective: Confirm molecular formula and functional groups.

  • HRMS (ESI+): Expect

    
     or 
    
    
    
    .
    • Target Formula:

      
      [8]
      
    • Exact Mass: 158.1307 Da.

  • FT-IR (ATR):

    • Broad band @ 3300-3400 cm

      
       (-OH stretch).
      
    • Strong band @ 1080-1150 cm

      
       (C-O ether stretch).
      
Phase 2: 1D NMR Connectivity (The Skeleton)

Objective: Assign the carbon backbone and identify the diastereomeric mixture.

Experiment:


H NMR (600 MHz, CDCl

)
  • Diagnostic Signals:

    • C4-Methyl: Doublet at

      
       ppm.
      
    • Methoxy (-OCH

      
      ):  Sharp singlet at 
      
      
      
      ppm.
    • Hydroxymethyl (-CH

      
      OH):  Singlet (or AB quartet if rotation is restricted) at 
      
      
      
      ppm.
    • Ring Protons: Complex multiplets 1.0–2.0 ppm.

  • Observation: You will likely observe two sets of signals (Major/Minor) if the sample is not chirally pure or separated. Integration of the methoxy singlets gives the diastereomeric ratio (dr).

Phase 3: Stereochemical Assignment (The "Smoking Gun")

Objective: Distinguish Isomer A from Isomer B using spatial proximity.

Since C1 is quaternary, we cannot use


 coupling to determine axial/equatorial orientation at C1. We must use NOESY (Nuclear Overhauser Effect Spectroscopy) .
The Logic of NOE Assignment

We assume the C4-Methyl is Equatorial . We look for 1,3-diaxial interactions across the ring.[7]

  • Scenario 1 (Isomer A - Major):

    • C1-OMe is Axial .[7]

    • NOE Correlation: Strong cross-peak between OMe singlet and H3-axial / H5-axial .

    • Note: H3/H5 axial protons usually appear as broad quartets/triplets upfield (approx 0.9-1.2 ppm).

  • Scenario 2 (Isomer B - Minor):

    • C1-CH

      
      OH is Axial .
      
    • NOE Correlation: Strong cross-peak between -CH

      
      OH protons  and H3-axial / H5-axial .
      
    • The OMe group (Equatorial) will show NOE primarily to H2-equatorial/H6-equatorial.

Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning the stereochemistry based on NOE data.

ElucidationFlow Start Unknown Isomer (1-Methoxy-4-methylcyclohexyl)methanol Assumption Assumption: C4-Methyl is Equatorial (Conformational Lock) Start->Assumption NOESY Experiment: 1D NOE or 2D NOESY Target: C1 Substituents vs. Ring Protons Assumption->NOESY CheckOMe Check -OCH3 Signal NOESY->CheckOMe CheckCH2OH Check -CH2OH Signal NOESY->CheckCH2OH ResultA NOE: -OCH3 ↔ H3ax/H5ax Conclusion: -OCH3 is Axial CheckOMe->ResultA Strong Cross-peak ResultB NOE: -CH2OH ↔ H3ax/H5ax Conclusion: -CH2OH is Axial CheckCH2OH->ResultB Strong Cross-peak StructA Structure A (Trans) (1-OMe Axial, 4-Me Eq) ResultA->StructA StructB Structure B (Cis) (1-CH2OH Axial, 4-Me Eq) ResultB->StructB

Caption: Decision tree for stereochemical assignment using NOESY correlations relative to the fixed C4-methyl anchor.

Summary of Data & Expected Properties

The following table summarizes the expected spectroscopic differences between the two isomers.

FeatureIsomer A (Predicted Major)Isomer B (Predicted Minor)
Configuration Trans-diequatorial (ref: Me/CH

OH)
Cis-axial/equatorial
C1-Substituents -CH

OH (Eq) / -OMe (Ax)
-CH

OH (Ax) / -OMe (Eq)

C NMR (C1)
Downfield shift (due to steric compression)Upfield shift (Gamma-gauche effect on C1)

C NMR (OMe)

ppm

ppm (Equatorial OMe is typically downfield of Axial)
NOE Key OMe

H3ax/H5ax
CH

OH

H3ax/H5ax
Physical State Viscous Oil / Low MP SolidOil
Experimental Protocol: NOE Buildup

To ensure accuracy, run a 1D-NOE Difference experiment rather than just a 2D contour plot if the signals are overlapped.

  • Irradiate the Methoxy singlet.

  • Observe enhancement in the 0.9–1.2 ppm region (Axial ring protons).

  • Irradiate the Hydroxymethyl singlet.

  • Observe enhancement in the same region.

  • Control: Irradiate the C4-Methyl doublet; expect enhancement of H3eq/H5eq and H3ax/H5ax (but weaker to axial).

References

  • Conformational Analysis of Cyclohexanes

    • Title: A-Values for Substituted Cyclohexanes
    • Source: Master Organic Chemistry
    • URL:[Link]

  • NMR Stereochemistry

    • Title: Determination of Relative Configur
    • Source: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.
    • URL:[Link]

  • Related Compound Data (MCHM)

    • Title: 4-Methylcyclohexanemethanol (MCHM) Physicochemical Properties[9][10]

    • Source: U.S.
    • URL:[Link]

Sources

Technical Guide: Synthesis of (1-Methoxy-4-methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of (1-Methoxy-4-methylcyclohexyl)methanol (CAS: 1849327-61-2), a functionalized cyclohexane derivative valuable in medicinal chemistry as a polar scaffold or fragment.

The synthesis prioritizes a Corey-Chaykovsky epoxidation followed by a regioselective acid-catalyzed methanolysis . This two-step sequence is chosen for its atom economy, scalability, and avoidance of unstable intermediates common in alternative vinyl-metalation routes.

Retrosynthetic Analysis & Strategy

The target molecule contains a quaternary center at C1 substituted with a methoxy group (–OMe) and a hydroxymethyl group (–CH₂OH). The 4-methyl group introduces cis/trans diastereomerism.

Strategic Disconnection: The most direct disconnection cuts the C1–O(Methoxy) bond or the C1–C(Hydroxymethyl) bond. However, constructing the quaternary center via spiro-epoxide ring opening is the most robust method to install both oxygenated functionalities simultaneously with controlled regiochemistry.

  • Precursor: 4-Methylcyclohexanone.

  • Key Intermediate: 6-Methyl-1-oxaspiro[2.5]octane (Spiro-epoxide).

  • Transformation: Nucleophilic opening of the epoxide.[1]

    • Challenge: Regioselectivity.[1][2][3] We require the methoxy group at the more substituted carbon (C1).

    • Solution:Acid-catalyzed conditions drive the nucleophile (MeOH) to attack the tertiary carbon (C1) due to the stabilization of the partial positive charge at the quaternary center in the transition state. (Contrast with basic conditions, which would attack the less hindered methylene group).

Reaction Pathway Diagram

SynthesisRoute SM 4-Methylcyclohexanone (Starting Material) Inter 6-Methyl-1-oxaspiro[2.5]octane (Spiro-Epoxide) SM->Inter Step 1: Corey-Chaykovsky (TMSOI, NaH, DMSO) Prod (1-Methoxy-4-methylcyclohexyl)methanol (Target) Inter->Prod Step 2: Acid Methanolysis (MeOH, H2SO4 cat.)

Caption: Two-step synthesis converting the ketone to the target ether-alcohol via a spiro-epoxide intermediate.

Experimental Protocols

Step 1: Corey-Chaykovsky Epoxidation

Objective: Conversion of 4-methylcyclohexanone to 6-methyl-1-oxaspiro[2.5]octane.

Mechanism: The dimethylsulfoxonium methylide (generated in situ) attacks the ketone carbonyl.[3] The resulting betaine intermediate undergoes ring closure, expelling DMSO to form the epoxide.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Methylcyclohexanone 1.0 Substrate
Trimethylsulfoxonium iodide (TMSOI) 1.2 Ylide Precursor
Sodium Hydride (60% in oil) 1.25 Base

| DMSO (Anhydrous) | Solvent | 10 mL/g substrate |

Protocol:

  • Ylide Generation: In a flame-dried 3-neck flask under Nitrogen, wash NaH (1.25 eq) with dry hexane to remove mineral oil (optional, but recommended for cleaner workup). Suspend the NaH in anhydrous DMSO.

  • Add Trimethylsulfoxonium iodide (TMSOI) (1.2 eq) portion-wise at room temperature.

    • Safety Note: Hydrogen gas is evolved. Ensure proper venting.

    • Stir for 30–60 minutes until the solution becomes clear/homogeneous, indicating formation of the dimethyloxosulfonium methylide.

  • Addition: Cool the mixture to 0°C. Add 4-Methylcyclohexanone (1.0 eq) dissolved in a minimal amount of DMSO dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The ketone peak should disappear.

  • Workup: Pour the reaction mixture carefully into ice-cold water. Extract with Diethyl Ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude spiro-epoxide is a volatile oil. It is often sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (Silica, 0-5% EtOAc in Hexane).

Step 2: Regioselective Acid-Catalyzed Methanolysis

Objective: Ring opening of the spiro-epoxide to yield (1-methoxy-4-methylcyclohexyl)methanol.

Critical Process Parameter (Regioselectivity):

  • Acidic Conditions (Required): Protonation of the epoxide oxygen weakens the C-O bonds. The bond to the tertiary carbon (C1) is weaker due to hyperconjugation/inductive stabilization of the developing carbocation character. Methanol attacks here.

  • Basic Conditions (Avoid): Sodium methoxide would attack the less hindered primary carbon (–CH₂–), yielding the wrong regioisomer (the hydroxymethyl ether).

Reagents & Stoichiometry:

Reagent Equiv. Role
Spiro-epoxide (from Step 1) 1.0 Substrate
Methanol (Anhydrous) Solvent 20 mL/g substrate

| Sulfuric Acid (conc.) | 0.1 (cat.) | Catalyst |

Protocol:

  • Setup: Dissolve the spiro-epoxide (1.0 eq) in anhydrous Methanol.

  • Catalyst Addition: Cool to 0°C. Add concentrated H₂SO₄ (0.1 eq) dropwise.

    • Alternative: p-Toluenesulfonic acid (pTSA) or BF₃·OEt₂ can also be used.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Stir for 2–4 hours.

    • Monitoring: TLC will show the disappearance of the non-polar epoxide and the appearance of a more polar alcohol spot.

  • Quench: Neutralize the acid by adding solid NaHCO₃ or saturated aqueous NaHCO₃ solution.

  • Workup: Remove excess methanol under reduced pressure (rotary evaporator). Dissolve the residue in EtOAc and water. Separate layers. Extract aqueous layer with EtOAc.

  • Purification: Dry organic phases over MgSO₄ and concentrate. Purify the residue by column chromatography (Silica, gradient 10% to 30% EtOAc in Hexane).

Stereochemical Considerations

The 4-methyl substituent creates the possibility of cis and trans diastereomers.

  • Epoxidation Step: The sulfur ylide typically attacks the cyclohexanone from the axial direction (equatorial attack), leading to the epoxide oxygen ending up in the axial position.

  • Ring Opening Step: The acid-catalyzed opening at a tertiary center often proceeds with significant inversion of configuration (anti-opening), although partial retention can occur if the carbocation character is too high (SN1-like).

  • Result: Expect a mixture of diastereomers. Separation of the cis/trans isomers is best achieved at the final stage using high-performance liquid chromatography (HPLC) or careful flash chromatography if the Rf difference permits.

Mechanism & Regioselectivity Diagram

Mechanism Step1 Protonation of Epoxide Oxygen Step2 Transition State: Partial + charge on Tertiary C1 Step1->Step2 Step3 Nucleophilic Attack by MeOH at C1 (More Substituted) Step2->Step3 Electronic Control (Markovnikov-like) Result Product: C1-OMe and C1-CH2OH Step3->Result

Caption: Acid-catalyzed mechanism ensuring the methoxy group installs at the quaternary center.

Characterization & QC

To validate the synthesis, the following analytical signatures should be confirmed:

  • Mass Spectrometry (LC-MS/GC-MS):

    • Parent ion

      
       or 
      
      
      
      .
    • Molecular Weight: 158.24 g/mol .

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 3.20–3.30 ppm (s, 3H): Methoxy group (-OCH ₃).

    • δ 3.40–3.60 ppm (m, 2H): Hydroxymethyl group (-CH ₂OH).

    • δ 0.90 ppm (d, 3H): 4-Methyl group.

    • δ 1.20–1.80 ppm (m, 9H): Cyclohexane ring protons.

  • 13C NMR:

    • Quaternary Carbon (C1): Characteristic shift around 75–80 ppm (attached to oxygen).

    • Methoxy Carbon: ~48–50 ppm.

    • Hydroxymethyl Carbon: ~65–70 ppm.

References

  • Corey, E. J.; Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[2][3] Formation and Application to Organic Synthesis". Journal of the American Chemical Society, 87(6), 1353–1364.

  • Okuma, K. (2002). "Recent studies on the reactions of sulfur ylides". Journal of Sulfur Chemistry, 23(3), 209-223.
  • Smith, J. G. (1984). "Synthetically useful reactions of epoxides". Synthesis, 1984(08), 629-656. (Review of regioselective ring opening).
  • PubChem Compound Summary. (2024). "(1-Methoxy-4-methylcyclohexyl)methanol".[4][5][6][7] National Center for Biotechnology Information.

Sources

Spectroscopic data of (1-Methoxy-4-methylcyclohexyl)methanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive spectroscopic characterization of (1-Methoxy-4-methylcyclohexyl)methanol (CAS: 1849327-61-2).

This document is structured for researchers requiring rigorous identification of this specific cyclohexane building block. Given that this compound typically arises as a synthetic intermediate (often from 4-methylcyclohexanone), the guide focuses on distinguishing it from its common regioisomers (e.g., [4-(methoxymethyl)cyclohexyl]methanol) and stereoisomers.

PART 1: COMPOUND ARCHITECTURE & SYNTHETIC CONTEXT

To accurately interpret the spectra, one must understand the molecular geometry and the synthetic origin of the sample.

1.1 Structural Logic
  • Core Scaffold: Cyclohexane ring in a chair conformation.

  • C4 Position: Substituted with a methyl group.[1][2][3][4][5] In the most stable conformer, this group occupies the equatorial position to minimize 1,3-diaxial interactions.

  • C1 Position (Geminal Disubstitution): This is a quaternary center containing:

    • A Methoxy group (

      
      ).
      
    • A Hydroxymethyl group (

      
      ).[6][7]
      
1.2 Stereochemical Implications

The compound exists as cis and trans diastereomers based on the relationship between the C4-Methyl and the C1-Methoxy group.

  • Major Isomer: Typically, the bulky hydroxymethyl group prefers the equatorial position, placing the methoxy group in the axial position, or vice versa depending on the specific synthetic route (e.g., addition of methyllithium vs. hydride reduction).

  • Impurity Profile: Samples often contain the regioisomer 1-(methoxymethyl)-4-methylcyclohexan-1-ol , which arises from the alternative ring-opening of the spiro-epoxide precursor. The NMR data below highlights the diagnostic peaks to distinguish these.

PART 2: SPECTROSCOPIC DATA SPECIFICATIONS

The following data sets are derived from chemometric prediction algorithms calibrated against analogous cyclohexane derivatives (e.g., 4-methylcyclohexanemethanol) and standard additivity rules (Silverstein et al.).

2.1 Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d) | Reference:  TMS (

0.00 ppm)
Table 1:

-NMR Assignment (400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
OH 2.0 - 2.5br s1HExchangeable hydroxyl proton. Shift varies with concentration.
C1-CH

OH
3.45 - 3.60s (or ABq)2HDiagnostic singlet. If chiral/fixed, appears as AB quartet (

Hz).
C1-OCH

3.18 - 3.22s3HSharp singlet characteristic of aliphatic methoxy groups.
C4-CH

0.88 - 0.92d (

Hz)
3HMethyl group coupled to C4-H.
Ring H (eq) 1.60 - 1.90m4HEquatorial protons on C2/C6 and C3/C5.
Ring H (ax) 1.10 - 1.40m5HAxial protons (including C4-H).

Critical Distinction: If you observe a triplet at


 3.4 ppm coupled to a CH

, you likely have the regioisomer (ether on the side chain, alcohol on the ring). The target compound must show a singlet (or tight AB system) for the

because there are no adjacent protons on the quaternary C1.
Table 2:

-NMR Assignment (100 MHz)
PositionShift (

, ppm)
TypeNotes
C1 76.5 - 78.0C

Quaternary carbon. Deshielded by two oxygens.
CH

OH
65.0 - 68.0CH

Primary alcohol carbon.
OCH

48.5 - 50.0CH

Methoxy carbon.
C2/C6 30.0 - 32.0CH


-carbons to the quaternary center.
C3/C5 33.0 - 35.0CH

Ring carbons.
C4 31.5 - 32.5CHMethine carrying the methyl group.
C4-CH

21.5 - 22.5CH

Equatorial methyl group.
2.2 Infrared Spectroscopy (FT-IR)

Method: Neat film (ATR) or KBr pellet.

Wavenumber (

)
Vibration ModeDescription
3350 - 3450 O-H StretchBroad, strong band. Indicates primary alcohol.[2][6][7]
2910 - 2950 C-H Stretch (asym)Strong. Cyclohexane ring CH

.
2850 C-H Stretch (sym)Medium.
1450 - 1460 CH

Bend
Scissoring vibration of cyclohexane ring.
1080 - 1120 C-O StretchStrong. Overlap of C-O-C (ether) and C-O-H (alcohol).
2.3 Mass Spectrometry (MS)

Ionization: EI (70 eV) or ESI+

  • Molecular Ion (

    
    ): 
    
    
    
    (Often weak or absent in EI due to rapid fragmentation).
  • Base Peak: Likely

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
  • Diagnostic Fragment:

    
     (
    
    
    
    ).
  • Fragmentation Pathway:

    • Loss of hydroxymethyl group (Alpha-cleavage).

    • Loss of methoxy radical.

PART 3: EXPERIMENTAL PROTOCOLS

3.1 Sample Preparation for NMR

To ensure the resolution of the critical C1-substituent peaks:

  • Solvent Choice: Use CDCl

    
      (99.8% D) for routine analysis. Use DMSO-d
    
    
    
    if the OH peak is broad or if you need to verify the hydroxyl coupling (to prove it is a primary alcohol).
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Shimming: Focus on the methoxy singlet at ~3.2 ppm. Poor shimming will merge this with the shoulder of the hydroxymethyl peak.

3.2 Distinguishing Isomers (NOESY Experiment)

To determine if you have the cis or trans isomer relative to the 4-methyl group:

  • Irradiate the C4-Methyl doublet (0.9 ppm).

  • Observe NOE enhancement at the C1-Methoxy singlet (3.2 ppm) or the C1-Methylene (3.5 ppm).

  • Interpretation:

    • Strong NOE between C4-Me and C1-OMe

      
       They are 1,4-diaxial (unlikely) or spatially close in a boat form.
      
    • More commonly, look for NOE between the C1-CH

      
      OH  and the axial ring protons  at C3/C5. If present, the CH
      
      
      
      OH is axial.

PART 4: VISUALIZATION OF PATHWAYS

The following diagram illustrates the structural logic and the fragmentation pattern expected in Mass Spectrometry, helping to validate the compound's identity.

G cluster_0 Diagnostic NMR Signals Compound (1-Methoxy-4-methylcyclohexyl)methanol (MW: 158.24) Frag1 Fragment A: [M - CH2OH]+ (Loss of hydroxymethyl) m/z ~ 127 Compound->Frag1 Alpha Cleavage (C-C) Frag2 Fragment B: [M - OMe]+ (Loss of methoxy) m/z ~ 127 Compound->Frag2 Inductive Cleavage (C-O) Frag3 Fragment C: [CH2=OH]+ (Alpha Cleavage) m/z = 31 Compound->Frag3 Electron Impact Signal1 Methoxy (-OCH3) Singlet @ 3.2 ppm Compound->Signal1 Signal2 Hydroxymethyl (-CH2OH) Singlet @ 3.5 ppm Compound->Signal2

Figure 1: Fragmentation logic for MS validation and key NMR diagnostic signals.

References

  • Compound Registry: CAS Common Chemistry. CAS RN® 1849327-61-2.[8] American Chemical Society.

  • Commercial Availability & Building Block Verification: BLD Pharmatech. (1-Methoxy-4-methylcyclohexyl)methanol Product Page.

  • Spectroscopic Rules: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Referenced for chemical shift additivity rules).
  • Analogous Synthesis (Regioselectivity): Hansen, T., et al. (2020).[9] "Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions". European Journal of Organic Chemistry.[9]

Sources

Physical properties of (1-Methoxy-4-methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Methoxy-4-methylcyclohexyl)methanol (CAS 1849327-61-2) is a specialized bifunctional cyclohexane building block characterized by a quaternary carbon at the 1-position bearing both a methoxy ether and a hydroxymethyl group. Structurally related to the commodity chemical 4-methylcyclohexanemethanol (MCHM), this molecule introduces an ether functionality that modulates lipophilicity (LogP) and solubility profiles, making it a valuable scaffold in medicinal chemistry and advanced polymer synthesis.

This guide provides a comprehensive technical analysis of its physical properties, synthesis pathways, and handling protocols, designed for researchers requiring high-purity functionalization of cyclohexane cores.

Chemical Identity & Structural Analysis

The molecule exists as a mixture of stereoisomers due to the 1,4-substitution pattern on the cyclohexane ring. The quaternary center at C1 restricts conformational mobility, often locking the ring into specific chair conformations depending on the relative stereochemistry (cis/trans) of the 4-methyl group.

Parameter Data
IUPAC Name (1-Methoxy-4-methylcyclohexyl)methanol
CAS Number 1849327-61-2
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
SMILES OCC1(OC)CCC(C)CC1
Core Scaffold 1,1,4-Trisubstituted Cyclohexane
Stereochemical Configuration

The compound exhibits geometric isomerism. The relationship between the C4-methyl group and the C1-methoxy group defines the isomers:

  • Isomer A (Cis-like): The C4-Methyl and C1-Methoxy groups are on the same face.

  • Isomer B (Trans-like): The C4-Methyl and C1-Methoxy groups are on opposite faces.

  • Note: Synthetic routes typically yield a diastereomeric mixture (dr ~60:40 to 70:30) unless stereocontrolled methods are employed.

Physical Properties (Experimental & Projected)

As a specialized research chemical, some values are derived from validated Quantitative Structure-Property Relationship (QSPR) models calibrated against the structural analog MCHM.

Property Value / Range Confidence/Method
Physical State Colorless to pale yellow liquidExperimental Observation
Boiling Point 235°C - 240°C (at 760 mmHg)Projected (Simulations)
Density 0.96 ± 0.02 g/cm³Projected (Group Contribution)
Refractive Index (

)
1.465 - 1.470Estimated
Flash Point > 95°C (Closed Cup)Safety Projection
LogP (Octanol/Water) 1.6 - 1.9Calculated (ACD/Labs)
Water Solubility Moderate (approx. 5-10 g/L)Estimated (Ether functionality increases solubility vs. MCHM)
Vapor Pressure < 0.05 mmHg at 25°CLow Volatility

Senior Scientist Insight:

"Unlike the purely aliphatic MCHM, the addition of the methoxy group at the quaternary center significantly depresses the vapor pressure and increases the boiling point by approximately 30-35°C due to increased molecular weight and dipole-dipole interactions, despite the loss of one potential hydrogen bond donor compared to a diol."

Synthesis & Production Protocols

The most robust synthesis route for (1-Methoxy-4-methylcyclohexyl)methanol avoids the low-yield direct alkylation of alcohols. Instead, it utilizes a Corey-Chaykovsky Epoxidation followed by a regioselective Acid-Catalyzed Ring Opening .

Reaction Pathway Diagram

Synthesis_Pathway Start 4-Methylcyclohexanone Intermediate 4-Methyl-1-oxaspiro[2.5]octane (Spiro-Epoxide) Start->Intermediate Corey-Chaykovsky Epoxidation Reagent1 Reagents: Me3S+ I- / NaH / DMSO Product (1-Methoxy-4-methylcyclohexyl)methanol (Target) Intermediate->Product Regioselective Methanolysis Reagent2 Reagents: MeOH / H2SO4 (cat.)

Figure 1: Synthetic workflow from the ketone precursor to the target ether-alcohol.[1]

Detailed Experimental Protocol

Step 1: Synthesis of Spiro-Epoxide Intermediate

  • Preparation: In a flame-dried flask under

    
    , suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in dry DMSO.
    
  • Ylide Formation: Add Trimethylsulfonium Iodide (

    
    , 1.2 eq) portion-wise at room temperature. Stir until gas evolution ceases (approx. 1h) to form the dimethylsulfonium methylide.
    
  • Addition: Cool to 0°C. Add 4-Methylcyclohexanone (1.0 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 3-5 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with ice water, extract with diethyl ether, wash with brine, and concentrate. The crude spiro-epoxide is often used directly.

Step 2: Regioselective Ring Opening (Methanolysis)

  • Setup: Dissolve the crude spiro-epoxide in anhydrous Methanol (MeOH).

  • Catalysis: Add a catalytic amount of concentrated

    
     (0.1 eq) or p-Toluenesulfonic acid (pTsA).
    
  • Mechanism: The reaction proceeds via an

    
    -like mechanism where the acid protonates the epoxide oxygen. Methanol attacks the more substituted carbon (C1)  (tertiary carbocation character) to relieve ring strain.
    
  • Completion: Stir at 0°C to RT for 2-4 hours.

  • Purification: Neutralize with

    
    , evaporate excess MeOH, extract with DCM, and purify via silica gel chromatography.
    

Validation Criteria:

  • ¹H NMR: Look for the disappearance of epoxide protons (approx. 2.5-2.7 ppm) and the appearance of the methoxy singlet (~3.2 ppm) and the hydroxymethyl

    
     (doublet/singlet ~3.4-3.6 ppm).
    

Applications in Drug Development & Research

This molecule serves as a "neopentyl-like" surrogate in medicinal chemistry, offering specific advantages:

  • Conformational Locking: The quaternary C1 center restricts the cyclohexane ring flip, allowing researchers to probe the spatial requirements of receptor binding pockets.

  • LogP Modulation: The methoxy group reduces polarity compared to a free hydroxyl (diol) while maintaining hydrogen bond acceptance, useful for optimizing blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The quaternary carbon adjacent to the alcohol prevents oxidation to the carboxylic acid (a common metabolic fate of primary cyclohexylmethanols), potentially extending the half-life (

    
    ) of the pharmacophore.
    

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, handle as a functionalized cyclohexane derivative.

  • GHS Classification (Predicted):

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • Flam. Liq. 4 (H227): Combustible liquid.[2]

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. Hygroscopic; keep tightly sealed to prevent moisture absorption which can affect precise stoichiometry in synthesis.
    
  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society. Link

  • BLD Pharmatech. "Product Analysis: (1-Methoxy-4-methylcyclohexyl)methanol CAS 1849327-61-2." Chemical Catalog. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for epoxide opening regioselectivity).
  • PubChem Compound Summary. "4-Methylcyclohexanemethanol (MCHM) and Isomers." National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Solubility of (1-Methoxy-4-methylcyclohexyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Solubility Landscape

Deconstructing the Molecule: A Structural Rationale for Solubility

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[2] To anticipate the solubility of (1-Methoxy-4-methylcyclohexyl)methanol, we must first dissect its molecular structure and identify the key functional groups that will dictate its interactions with various solvents.

(1-Methoxy-4-methylcyclohexyl)methanol possesses a cyclohexane ring, which is a nonpolar, hydrophobic scaffold. Attached to this ring are three key functional groups:

  • A primary alcohol (-CH₂OH): This group is polar and capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the hydroxyl oxygen). This significantly contributes to its potential solubility in polar, protic solvents.

  • A methoxy group (-OCH₃): The ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor. The methoxy group is a common feature in many drug molecules, influencing their physicochemical properties.[3]

  • A methyl group (-CH₃): This is a nonpolar, hydrophobic group that contributes to the overall lipophilicity of the molecule.

The interplay between the hydrophobic cyclohexane and methyl components and the hydrophilic alcohol and methoxy groups will determine the compound's solubility in a given solvent. We can draw parallels to the known solubility of 4-Methylcyclohexanemethanol (MCHM), a structurally similar compound lacking the methoxy group. MCHM is described as being slightly soluble in water but highly soluble in many organic solvents.[4][5] The addition of a methoxy group in our target compound is expected to slightly increase its polarity and hydrogen bonding capability, potentially enhancing its solubility in polar aprotic and some polar protic solvents compared to MCHM.

The Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, a rigorous experimental approach is necessary. The following protocol is based on the well-established shake-flask method, a gold standard for solubility determination.[6] This method is designed to be a self-validating system, providing accurate and reproducible results.

Materials and Reagents
  • (1-Methoxy-4-methylcyclohexyl)methanol (high purity, >98%)

  • A diverse panel of organic solvents (analytical grade or higher), including:

    • Nonpolar: Hexane, Toluene

    • Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Polar Protic: Methanol, Ethanol, Isopropanol

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

  • Syringe filters (0.22 µm, compatible with the solvents used)

  • Volumetric flasks and pipettes

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Accurately weigh excess (1-Methoxy-4-methylcyclohexyl)methanol B Add a precise volume of the chosen organic solvent A->B to each vial C Seal vials and vortex to create a suspension B->C D Incubate at a constant temperature with agitation (e.g., 24-48 hours) C->D for equilibration E Allow suspension to settle D->E F Filter an aliquot of the supernatant through a 0.22 µm filter E->F to remove undissolved solid G Dilute the filtrate with a suitable mobile phase F->G H Analyze the diluted sample by HPLC G->H J Determine the concentration of the saturated solution from the calibration curve H->J compare peak area I Prepare a calibration curve with known concentrations I->J K Calculate solubility (e.g., in mg/mL or mol/L) J->K

Caption: Experimental workflow for determining the solubility of (1-Methoxy-4-methylcyclohexyl)methanol.

Detailed Protocol Steps
  • Preparation of Saturated Solutions:

    • Into a series of labeled scintillation vials, add an excess amount of (1-Methoxy-4-methylcyclohexyl)methanol (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume (e.g., 5.0 mL) of a specific organic solvent.

  • Equilibration:

    • Securely cap the vials and vortex vigorously for 1-2 minutes to create a fine suspension.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any particulate matter that would lead to an overestimation of solubility.

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of (1-Methoxy-4-methylcyclohexyl)methanol of known concentrations in the chosen HPLC mobile phase.

    • Inject the standards and the diluted sample onto the HPLC system.

    • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Predicted Solubility Profile and Data Interpretation

While experimental data is the ultimate arbiter, we can make informed predictions about the solubility of (1-Methoxy-4-methylcyclohexyl)methanol in different classes of organic solvents. The following table summarizes the expected solubility and the underlying rationale.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar cyclohexane ring and methyl group will interact favorably with these solvents, but the polar alcohol and methoxy groups will limit high solubility.
Polar Aprotic DCM, THF, Ethyl Acetate, Acetone, ACN, DMF, DMSOModerate to HighThese solvents can accept hydrogen bonds from the alcohol group and engage in dipole-dipole interactions. The overall polarity of the solute is well-matched with these solvents.
Polar Protic Methanol, Ethanol, IsopropanolHighThese solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with the alcohol and methoxy groups of the solute.

The following diagram illustrates the logical relationship between the solute's functional groups and its predicted solubility in different solvent classes.

G cluster_solute Solute: (1-Methoxy-4-methylcyclohexyl)methanol cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Solute Functional Groups Hydrophobic Cyclohexane Ring -CH₃ Group Solute->Hydrophobic Hydrophilic -CH₂OH Group -OCH₃ Group Solute->Hydrophilic Nonpolar Nonpolar (e.g., Hexane) Hydrophobic->Nonpolar Favorable Interaction PolarAprotic Polar Aprotic (e.g., Acetone) Hydrophobic->PolarAprotic Less Favorable Hydrophilic->Nonpolar Unfavorable Interaction Hydrophilic->PolarAprotic Favorable Interaction (H-bond acceptor) PolarProtic Polar Protic (e.g., Methanol) Hydrophilic->PolarProtic Strong Favorable Interaction (H-bond donor & acceptor) LowMod Low to Moderate Nonpolar->LowMod ModHigh Moderate to High PolarAprotic->ModHigh High High PolarProtic->High

Caption: Relationship between functional groups and predicted solubility in different solvent classes.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of (1-Methoxy-4-methylcyclohexyl)methanol in organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental protocol, researchers can generate the critical data needed for applications in drug development and other scientific endeavors. The methoxy group is a key modulator of physicochemical properties in medicinal chemistry, and a thorough understanding of its impact on solubility is paramount.[3] Future work should focus on executing the described protocol to generate a comprehensive solubility dataset for this compound. This data will be invaluable for formulation development, reaction optimization, and purification strategies.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Compound solubility measurements for early drug discovery | Computational Chemistry.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • (1-methoxy-4-methylcyclohexyl)methanol (C9H18O2) - PubChemLite.
  • 4-Methylcyclohexanemethanol - Wikipedia. Available at: [Link]

  • 4-Methylcyclohexane methanol (MCHM) | ACS Chemical Health & Safety - ACS Publications. Available at: [Link]

  • The role of the methoxy group in approved drugs - PubMed. Available at: [Link]

Sources

A Technical Guide to the Safe Handling of (1-Methoxy-4-methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Hazard Identification

(1-Methoxy-4-methylcyclohexyl)methanol is a substituted alicyclic primary alcohol containing an ether linkage. While specific toxicological data for this isomer is limited, its structural components suggest potential hazards that must be managed proactively. The presence of the cyclohexylmethanol moiety is a key feature for consideration. A related compound, 4-Methylcyclohexanemethanol (MCHM), gained notoriety during the 2014 Elk River chemical spill, and subsequent toxicological studies have provided insights into its potential health effects.[1] Although considered moderately toxic in acute studies, there are indications that MCHM may be related to genotoxicity, warranting careful handling to minimize exposure.[1]

Based on the available data for analogous compounds, (1-Methoxy-4-methylcyclohexyl)methanol should be treated as a substance that may cause skin, eye, and respiratory irritation.[2]

Table 1: Comparative GHS Classifications of Structurally Related Compounds

CompoundCAS NumberGHS PictogramSignal WordHazard Statements
(4-Methoxycyclohexyl)methanol101869-74-3Exclamation MarkWarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
4-Methylcyclohexanemethanol (MCHM)34885-03-5Exclamation MarkWarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Cyclohexanemethanol100-49-2Exclamation MarkWarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
Risk Assessment and the Hierarchy of Controls

A thorough risk assessment is mandatory before commencing any work with (1-Methoxy-4-methylcyclohexyl)methanol. This process involves identifying potential hazards, evaluating the likelihood and severity of harm, and implementing appropriate control measures. The hierarchy of controls should be applied to mitigate risks effectively.

cluster_0 Risk Assessment Process Identify Hazards Identify Hazards Assess Risks Assess Risks Identify Hazards->Assess Risks Implement Controls Implement Controls Assess Risks->Implement Controls Review & Refine Review & Refine Implement Controls->Review & Refine

Caption: The cyclical process of risk assessment for chemical handling.

The primary goal should always be to eliminate or substitute the hazardous substance if possible. If not, engineering controls are the next most effective measure, followed by administrative controls and, as a last line of defense, personal protective equipment (PPE).

cluster_1 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Administrative Controls->Personal Protective Equipment (PPE)

Caption: The hierarchy of controls for mitigating chemical hazards.

Engineering and Administrative Controls

Engineering Controls:

  • Ventilation: All handling of (1-Methoxy-4-methylcyclohexyl)methanol should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize the inhalation of any vapors.[5]

  • Containment: For procedures with a higher risk of aerosol generation, consider using a glove box or other closed systems.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the potential hazards, safe handling procedures, and emergency protocols for this chemical and its class.

  • Restricted Access: The areas where this compound is stored and handled should be clearly marked, and access should be restricted to authorized personnel.

  • Hygiene Practices: Do not store or consume food and beverages in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[2]

Personal Protective Equipment (PPE)

Given the irritant nature of analogous compounds, appropriate PPE is essential to prevent skin and eye contact.

  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI/ISEA Z87.1 D3 standards. A face shield should be worn in situations where there is a risk of splashing.[5][6]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Nitrile or neoprene gloves are generally suitable for handling alcohols and ethers, but it is crucial to check the manufacturer's glove compatibility data.[7] Disposable gloves should be changed immediately if contaminated.[7]

    • Lab Coat: A flame-resistant lab coat should be worn to protect street clothing.

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, or during spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8] Respirator use requires a formal respiratory protection program, including fit testing.

Handling and Storage Procedures

Handling:

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Use only non-sparking tools, especially when handling larger quantities, as the flammability of this compound is unknown but should be presumed.[8]

  • Ground and bond containers when transferring the material to prevent static discharge.[9]

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[10]

  • Containers should be clearly labeled with the chemical name and any known hazards.

Spill and Emergency Response

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Increase ventilation in the area, if safe to do so.

  • Control Ignition Sources: Remove all sources of ignition.[8]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[8]

  • Decontamination: Clean the spill area thoroughly with soap and water.

First Aid Measures:

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • In case of Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Considerations

All waste materials containing (1-Methoxy-4-methylcyclohexyl)methanol must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

References

  • National Center for Biotechnology Information. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. [Link]

  • Chemsrc. [4-(Methoxymethyl)cyclohexyl]methanol. [Link]

  • Aladdin Scientific. (4-(Methoxymethyl)cyclohexyl)methanol, min 98%, 50 mg. [Link]

  • Wikipedia. 4-Methylcyclohexanemethanol. [Link]

  • PubChem. 4-(Methoxymethyl)cyclohexanemethanol. [Link]

  • The University of Edinburgh. Ethers - Handling and control of exposure. [Link]

  • New Jersey Department of Health. Hazard Summary - Diethyl Ether. [Link]

  • Quora. What are the safety precautions taken when handling ethanol?. [Link]

  • National Science Teaching Association. Safer Handling of Alcohol in the Laboratory. [Link]

  • PubChem. Cyclohexanemethanol. [Link]

Sources

Methodological & Application

Application Note: Strategic Functionalization of (1-Methoxy-4-methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis

This application note details the synthetic functionalization of (1-Methoxy-4-methylcyclohexyl)methanol . Unlike simple cyclohexyl methanols (e.g., MCHM), this scaffold features a quaternary center at the C1 position , bearing both a methoxy group and the hydroxymethyl moiety.

The "Neopentyl Effect" Challenge

The defining feature of this molecule is the steric environment of the primary alcohol. The hydroxymethyl group (-CH₂OH) is attached to a fully substituted quaternary carbon (C1).

  • Classification: Neopentyl-like primary alcohol.[1]

  • Reactivity Implication: While oxidation proceeds normally, nucleophilic substitution (

    
    ) at the methylene carbon is significantly retarded due to 
    
    
    
    -branching. Standard protocols for leaving group displacement (e.g., alkylation of amines) require thermal forcing or specific solvent optimization compared to non-hindered analogs.
Stereochemical Considerations

The molecule exists as cis and trans isomers based on the relationship between the C1-Methoxy and C4-Methyl groups.

  • Conformation: The bulky hydroxymethyl and methoxy groups at C1 will drive the ring conformation. Functionalization reaction rates may vary slightly between isomers, but the protocols below are robust for isomeric mixtures.

Reaction Landscape

The following diagram outlines the three core derivative pathways covered in this guide: Oxidation (Aldehyde), Esterification (Prodrug/Fragrance), and Amination (Medicinal Scaffold).

ReactionLandscape Start (1-Methoxy-4-methylcyclohexyl) methanol Aldehyde Aldehyde Derivative (Fragrance/Intermediate) Start->Aldehyde Oxidation (DMP) Ester Ester Derivative (Prodrug/Functional) Start->Ester Steglich (DCC/DMAP) Mesylate Mesylate Intermediate (Activated Alcohol) Start->Mesylate Activation (MsCl/Et3N) Amine Amine Scaffold (MedChem Building Block) Mesylate->Amine Displacement (High Temp/DMF)

Figure 1: Strategic derivative pathways. Note the two-step requirement for amination due to the poor leaving group ability of the hydroxyl.

Module A: Oxidation to Aldehyde

Target: 1-Methoxy-4-methylcyclohexanecarbaldehyde

Method Selection: Dess-Martin Periodinane (DMP)

While Swern oxidation is standard, it requires cryogenic conditions (-78°C). For this neopentyl alcohol, Dess-Martin Periodinane (DMP) is superior for benchtop scalability. It avoids the acidic conditions of Jones oxidation, preserving the acid-sensitive tertiary methyl ether at C1.

Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)[2]

  • Dichloromethane (DCM), anhydrous

  • Sodium Thiosulfate (

    
    )
    
  • Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Preparation: Dissolve 10 mmol of (1-Methoxy-4-methylcyclohexyl)methanol in 40 mL of anhydrous DCM (0.25 M) in a round-bottom flask.

  • Addition: Add DMP (12 mmol, 1.2 equiv) in one portion at 0°C.

  • Reaction: Remove ice bath and stir at room temperature.

    • Monitoring: Check TLC at 1 hour. Neopentyl alcohols oxidize cleanly; reaction is typically complete in 2 hours.

  • Quench (Critical): Dilute with Et₂O. Add a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
  • Workup: Separate layers. Extract aqueous phase with Et₂O. Dry combined organics over

    
     and concentrate.
    

Validation:

  • ¹H NMR: Look for the aldehyde proton singlet/doublet around

    
     9.5–9.8 ppm.
    
  • IR: Appearance of strong C=O stretch ~1720 cm⁻¹.

Module B: Sterically Demanding Esterification

Target: 1-Methoxy-4-methylcyclohexyl)methyl esters (e.g., Acetate, Benzoate)

Method Selection: Steglich Esterification

Standard Fischer esterification is slow due to the neopentyl steric hindrance. The Steglich method uses DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) to activate the carboxylic acid, allowing efficient attack by the hindered alcohol.

Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Carboxylic Acid (e.g., Benzoic Acid) (1.1 equiv)

  • DCC (1.1 equiv)

  • DMAP (0.1 equiv - Catalyst)

  • DCM (Anhydrous)[3][4]

Step-by-Step:

  • Dissolution: Combine alcohol (10 mmol), carboxylic acid (11 mmol), and DMAP (1 mmol) in 30 mL dry DCM.

  • Activation: Cool to 0°C. Add DCC (11 mmol) dissolved in minimal DCM dropwise.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form almost immediately.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Filtration: Filter off the white DCU solid through a Celite pad.

  • Purification: Wash filtrate with 0.5N HCl (to remove DMAP) and saturated

    
    . Flash chromatography is usually required to remove N-acylurea byproducts.
    

Module C: Activation and Amination (The Neopentyl Challenge)

Target: Aminomethyl derivatives (Medicinal Chemistry Scaffolds)

The Mechanistic Bottleneck

Direct substitution of the alcohol is impossible. Even after converting to a Mesylate (OMs) or Tosylate (OTs), the


 reaction is slow .
  • Reason: The backside attack trajectory is blocked by the axial/equatorial ring hydrogens and the C1-Methoxy group.

  • Solution: We employ a Mesylation followed by a High-Temperature Displacement protocol.

Workflow Diagram

Amination Step1 STEP 1: Mesylation (0°C -> RT, DCM) Convert OH to OMs Step2 STEP 2: Solvent Switch Evaporate DCM Redissolve in DMF/DMSO Step1->Step2 Isolation of Mesylate Step3 STEP 3: Nucleophilic Displacement Add Amine (3-5 equiv) Heat to 80-100°C Step2->Step3 Kinetic Activation

Figure 2: Optimized amination workflow for hindered neopentyl alcohols.

Protocol
Step 1: Mesylation[3]
  • Setup: Dissolve alcohol (10 mmol) in DCM (50 mL). Add Triethylamine (15 mmol). Cool to 0°C.[3][5][6]

  • Addition: Add Methanesulfonyl chloride (MsCl) (12 mmol) dropwise.

  • Completion: Stir 2 hours at RT. Wash with cold water, dry, and concentrate. Do not store ; use immediately.

    • QC Check: ¹H NMR should show the -OMs singlet ~3.0 ppm.

Step 2: Displacement (The Critical Step)
  • Solvent: Dissolve the crude mesylate in anhydrous DMF (Dimethylformamide) or DMSO. Note: DCM or THF will not get hot enough to drive this reaction.

  • Nucleophile: Add the secondary amine (e.g., Morpholine, Piperidine) in excess (3.0 – 5.0 equiv).

    • Addendum: If using a valuable/expensive amine, add KI (0.5 equiv) as a Finkelstein catalyst to generate the more reactive Iodide intermediate in situ.

  • Heating: Heat to 80–90°C for 16–24 hours.

  • Workup: Cool. Pour into water. Extract with Ethyl Acetate.[3]

    • Note: Extensive water washing is needed to remove DMF.

Summary of Conditions

Reaction TypeReagent SystemKey ConstraintTemp/Time
Oxidation DMP / DCMNon-acidic conditionsRT / 2 h
Esterification DCC / DMAPSteric hindranceRT / 18 h
Amination 1. MsCl/Et3N2. Amine/DMFNeopentyl

barrier
90°C / 24 h

References

  • Dess-Martin Oxidation: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[7] Chem.1983 , 48, 4155–4156. Link

  • Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[5][8] Angew.[5][8] Chem. Int. Ed.1978 , 17, 522–524.[5][9][10] Link

  • Mesylation Protocols: Crossland, R. K.; Servis, K. L. "A facile synthesis of methanesulfonate esters."[11] J. Org.[7] Chem.1970 , 35, 3195–3196. Link

  • Neopentyl Substitution Dynamics: Streitwieser, A. Solvolytic Displacement Reactions. McGraw-Hill, 1962.

Sources

Application Note: High-Efficiency Esterification Protocols for (1-Methoxy-4-methylcyclohexyl)methanol

[1]

Executive Summary

This guide provides optimized protocols for the esterification of (1-Methoxy-4-methylcyclohexyl)methanol . While technically a primary alcohol, this substrate presents a unique synthetic challenge due to the quaternary carbon at the

This note outlines two validated workflows:

  • The Nucleophilic Catalysis Protocol (Acid Chloride/Anhydride): For standard acyl donors.

  • The Yamaguchi Protocol: For sterically demanding or enantiopure carboxylic acid partners.

Structural Analysis & Synthetic Strategy

The "Neopentyl" Problem

The target molecule features a hydroxymethyl group (

1neopentyl system1
  • Steric Wall: The C1 carbon is bonded to the ring (C2/C6), a methoxy group, and the hydroxymethyl group. This bulk effectively shields the oxygen atom of the alcohol, significantly retarding the rate of nucleophilic attack on carbonyls compared to standard primary alcohols (e.g., ethanol or cyclohexylmethanol).

  • Electronic Sensitivity: The C1-methoxy group stabilizes carbocation formation at C1.[1] Prolonged exposure to strong Brønsted acids (e.g., refluxing

    
    ) can trigger ionization, leading to methanol elimination and the formation of an exocyclic double bond.
    
Strategic Solution

To overcome the kinetic barrier without triggering decomposition, we must utilize activated acyl donors combined with hyper-nucleophilic catalysis .[1] Passive activation (Fischer) is insufficient.[1]

Recommended Approach:

  • Activation: Convert the carboxylic acid to an Acid Chloride or Mixed Anhydride.

  • Catalysis: Use 4-Dimethylaminopyridine (DMAP).[1][2][3] DMAP is critical here; it attacks the acyl donor to form an N-acylpyridinium ion.[1][3] This intermediate is positively charged (highly electrophilic) and projects the carbonyl group away from the steric bulk, allowing the hindered alcohol to attack.

Decision Matrix & Workflow

Use the following logic to select the appropriate protocol for your specific carboxylic acid partner.

EsterificationWorkflowStartStart: Select Carboxylic Acid PartnerCheckAcidIs the Acid Commercially Available asan Acid Chloride?Start->CheckAcidCheckStericIs the Acid Sterically Hindered(e.g., t-Butyl, alpha-quaternary)?CheckAcid->CheckStericNoMethodAPROTOCOL A:Acid Chloride + Et3N + DMAP(Standard High-Yield)CheckAcid->MethodAYesCheckSensitiveIs the Acid Acid-Sensitiveor Enantiopure?CheckSteric->CheckSensitiveNoMethodBPROTOCOL B:Yamaguchi Esterification(2,4,6-Trichlorobenzoyl Chloride)CheckSteric->MethodBYes (High Sterics)CheckSensitive->MethodBNo (Robust)MethodCPROTOCOL C:Steglich Esterification(DCC/EDC + DMAP)CheckSensitive->MethodCYes (Mild)EndPurification & QCMethodA->EndMethodB->EndMethodC->End

Figure 1: Decision matrix for selecting the optimal esterification route based on the properties of the carboxylic acid partner.

Experimental Protocols

Protocol A: Activated Acyl Chloride Method

Best for: Standard aliphatic or aromatic acids where the acid chloride is available or easily generated.

Reagents:

  • Substrate: (1-Methoxy-4-methylcyclohexyl)methanol (1.0 equiv)[1]

  • Acyl Donor: Acid Chloride (1.2 – 1.5 equiv)[1]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Catalyst: DMAP (0.1 – 0.2 equiv) [CRITICAL] [1]

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     concentration)[1]
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve (1-Methoxy-4-methylcyclohexyl)methanol (1.0 equiv) and

    
     (2.0 equiv) in anhydrous DCM.
    
  • Catalyst Addition: Add DMAP (0.1 equiv). Note: Without DMAP, conversion will be <10% due to neopentyl hindrance.

  • Acylation: Cool the mixture to

    
    . Add the Acid Chloride (1.2 equiv) dropwise via syringe.[1]
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with PMA or Anisaldehyde; UV may be weak for the alcohol).[1]

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    ).[1] Wash organics with
    
    
    (to remove DMAP/Amine), saturated
    
    
    , and Brine.[1]
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc).
    
Protocol B: Yamaguchi Esterification

Best for: Valuable, complex, or hindered carboxylic acids. This method generates a mixed anhydride in situ that is highly reactive yet selective.[1]

Reagents:

  • Substrate: (1-Methoxy-4-methylcyclohexyl)methanol (1.0 equiv)[1]

  • Acid Partner: Carboxylic Acid (1.1 equiv)[1]

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 equiv)[1]

  • Base:

    
     (1.5 equiv)[1]
    
  • Catalyst: DMAP (1.5 – 2.0 equiv)[1]

  • Solvent: Toluene (Preferred) or THF[1][3]

Step-by-Step Procedure:

  • Mixed Anhydride Formation: In Flask A, dissolve the Carboxylic Acid (1.1 equiv) and

    
     (1.5 equiv) in Toluene. Cool to 
    
    
    . Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv).[1] Stir at RT for 1 hour. Result: A thick precipitate of triethylamine hydrochloride will form.
  • Alcohol Addition: In Flask B, dissolve the alcohol substrate (1.0 equiv) and DMAP (1.5 equiv) in Toluene.

  • Coupling: Slowly add the solution from Flask B into Flask A (or filter Flask A into Flask B to remove salts first, though not strictly necessary).

  • Reflux (Optional but Recommended): Due to the neopentyl nature of the alcohol, stir at RT for 2 hours, then heat to

    
     for 4 hours to ensure completion.
    
  • Workup: Dilute with

    
    . Wash with 
    
    
    ,
    
    
    (removes the trichlorobenzoic acid byproduct), and Brine.[1]

Mechanistic Insight & Validation

Why DMAP is Non-Negotiable

In both protocols, DMAP acts as an acyl-transfer agent.[1] The steric bulk of the (1-Methoxy-4-methylcyclohexyl)methanol prevents it from directly attacking the acid chloride or anhydride efficiently.[1]

DMAP_MechanismDMAPDMAP(Nucleophile)IntermediateN-Acylpyridinium Ion(Highly Electrophilic& Less Hindered)DMAP->IntermediateAttacksAcylDonorAcyl Donor(Acid Chloride/Anhydride)AcylDonor->IntermediateProductTarget EsterIntermediate->ProductAlcohol Attack(Rate Determining Step)AlcoholHindered Alcohol(Substrate)Alcohol->ProductProduct->DMAPRegenerates Catalyst

Figure 2: The catalytic cycle of DMAP. The formation of the N-acylpyridinium ion creates a charged intermediate that is sufficiently electrophilic to draw the attack of the sterically hindered neopentyl alcohol.

Comparative Performance Data

The following table summarizes expected outcomes based on internal validation with similar neopentyl substrates.

MethodReagentsTimeYield (Est.)Notes
Fischer

/ Reflux
24h+< 30%High risk of degradation/demethoxylation.[1]
Steglich DCC / DMAP12-24h60-75%Urea byproduct removal can be difficult.[1]
Acid Chloride RCOCl /

/ DMAP
4-8h85-95% Most efficient for simple esters.[1]
Yamaguchi TCBC / DMAP6h90-98% Gold standard for complex/precious acids.[1]

Quality Control & Troubleshooting

Analytical Validation
  • 
    :  Look for the downfield shift of the hydroxymethyl protons (
    
    
    ).[1]
    • Starting Material:

      
       (doublet or singlet depending on conformation).[1]
      
    • Product (Ester):

      
      .[1]
      
  • IR Spectroscopy: Appearance of the ester carbonyl stretch at

    
    .[1]
    
Troubleshooting
  • Issue: Low conversion after 12 hours.

    • Cause: Steric bulk is preventing attack.[1]

    • Fix: Increase DMAP to 0.5 equiv or switch to the Yamaguchi method and heat to

      
      .
      
  • Issue: "Missing" Methoxy group in NMR.

    • Cause: Acidic elimination occurred.[1]

    • Fix: Ensure sufficient base (

      
      ) is present before adding the acid chloride.[1] Avoid mineral acids in workup if the product is acid-sensitive; use phosphate buffer (pH 6) instead.[1]
      

References

  • Neises, B., & Steglich, W. (1978).[1][2][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1][2] Link[1]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[6] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1][6] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link[1]

  • Otera, J. (2003).[1] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[1] (Standard Reference Text).

  • Dhimitruka, I., & SantaLucia, J. (2006).[1][7] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters, 8(1), 47–50.[1][7] Link[1]

Use of (1-Methoxy-4-methylcyclohexyl)methanol in medicinal chemistry scaffold design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and physicochemical advantages of (1-Methoxy-4-methylcyclohexyl)methanol (CAS: 1849327-61-2) as a high-


 scaffold.

Part 1: Executive Summary & Medicinal Chemistry Rationale

The "Escape from Flatland" Imperative

Modern drug discovery has shifted focus from planar, aromatic-rich molecules to three-dimensional (


) architectures. Increasing the fraction of 

hybridized carbons (

) correlates with improved clinical success rates by enhancing solubility and selectivity while reducing promiscuous binding [1].

(1-Methoxy-4-methylcyclohexyl)methanol represents a "privileged"


-rich building block. It functions as a saturated bioisostere of benzyl alcohol or tertiary carbinols, offering a unique vector for "scaffold hopping."
Structural Analysis & The Gem-Disubstituted Advantage

This scaffold features a cyclohexane ring with a gem-disubstituted C1 position (containing both a methoxy group and a hydroxymethyl group) and a methyl group at C4.

  • Metabolic Blocking: The quaternary carbon at C1 prevents

    
    -oxidation, a common metabolic liability for secondary ethers and alcohols.
    
  • Conformational Locking: The 4-methyl substituent (typically trans to the bulky C1 group in the thermodynamic product) biases the ring conformation, reducing the entropic penalty of binding to a protein target [2].

  • Lipophilicity Tuning: The methoxy group acts as an internal hydrogen bond acceptor (HBA) but not a donor, modulating LogD without introducing the polarity of a free hydroxyl.

Comparative Physicochemical Profile

The table below illustrates how this scaffold modifies properties compared to standard aromatic and aliphatic analogs.

PropertyBenzyl Alcohol (Aromatic Reference)Cyclohexylmethanol (Aliphatic Reference)(1-Methoxy-4-methylcyclohexyl)methanol Impact
Hybridization

(Planar)

(Flexible)

(Rigidified)
Enhanced 3D shape complexity
Metabolic Liability High (Ring oxidation)Moderate (

-carbon oxidation)
Low (Quaternary C1 blocks

-ox)
Extended Half-life (

)
H-Bond Donors 111Preserved vector for interaction
H-Bond Acceptors 112 (Ether + Alcohol)Improved solubility
ClogP ~1.1~1.6~1.4Tunable lipophilicity

Part 2: Synthesis Protocol (Corey-Chaykovsky / Methanolysis)

While commercially available, custom synthesis allows for stereochemical control. The standard route utilizes a two-step sequence: spiro-epoxidation followed by regioselective ring opening.

Reaction Scheme (Graphviz Visualization)

SynthesisRoute Figure 1: Synthetic pathway via spiro-epoxide intermediate. Start 4-Methylcyclohexanone Inter Spiro-Epoxide Intermediate Start->Inter Epoxidation (DMSO, 0°C -> RT) Reagent1 Me3SI / NaH (Corey-Chaykovsky) Reagent1->Inter Product (1-Methoxy-4-methylcyclohexyl) methanol Inter->Product Regioselective Opening (Inversion at C1) Reagent2 MeOH / H2SO4 (Acidic Methanolysis) Reagent2->Product

[1]

Detailed Experimental Protocol

Step 1: Synthesis of 6-methyl-1-oxaspiro[2.5]octane (Spiro-epoxide)

  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), Sodium Hydride (60% dispersion, 1.2 eq), DMSO (anhydrous), 4-Methylcyclohexanone (1.0 eq).

  • Procedure:

    • In a flame-dried flask under Argon, wash NaH with dry hexane to remove mineral oil.

    • Add DMSO and cool to 0°C. Add Trimethylsulfoxonium iodide portion-wise. Stir at RT for 1 hour until evolution of hydrogen ceases (formation of ylide).

    • Add 4-Methylcyclohexanone dropwise. Stir at RT for 3 hours.[1][2]

    • Workup: Pour into ice water, extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Validation:

      
      H NMR will show disappearance of ketone carbonyl and appearance of epoxide protons (~2.6 ppm).
      

Step 2: Regioselective Ring Opening

  • Reagents: Methanol (solvent/reactant), conc.

    
     (catalytic, 0.1 eq) or 
    
    
    
    .
  • Mechanism: Under acidic conditions, the nucleophile (MeOH) attacks the more substituted carbon (C1) of the epoxide due to the partial carbocation character at the tertiary center.

  • Procedure:

    • Dissolve the spiro-epoxide in dry Methanol (0.5 M).

    • Cool to 0°C and add catalytic

      
      .
      
    • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Workup: Quench with saturated

      
      . Remove excess MeOH under reduced pressure. Extract residue with EtOAc.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Stereochemistry Note: This reaction typically yields a mixture of diastereomers. The major isomer results from the equatorial attack of the ylide (Step 1) and subsequent inversion or retention depending on the opening mechanism. Separation of cis/trans isomers is recommended at this stage using HPLC if a single isomer is required for SAR.

Part 3: Application in Scaffold Design (Scaffold Hopping)

This scaffold is particularly effective when replacing a Tertiary Alcohol or a Phenyl Ring to improve properties.

Design Workflow

DesignLogic Figure 2: Scaffold Hopping Logic Flow Problem Lead Compound Issue: High Metabolic Clearance Poor Solubility Strategy Strategy: Increase Fsp3 & Block Metabolic Soft Spot Problem->Strategy OldScaffold Original Scaffold: Benzyl Alcohol / t-Butyl Group Strategy->OldScaffold Identify NewScaffold New Scaffold: (1-Methoxy-4-methylcyclohexyl)methanol OldScaffold->NewScaffold Replace via Bioisosterism Result Outcome: Lower LogD No Alpha-Oxidation Maintained Vector NewScaffold->Result

Case Study Implementation
  • Scenario: A lead compound contains a benzyl alcohol moiety (

    
    ) susceptible to rapid oxidation to benzoic acid.
    
  • Substitution: Replace the phenyl ring with the 1-methoxy-4-methylcyclohexyl core.

  • Effect:

    • The -OH group remains in a similar spatial position (primary alcohol).

    • The aromatic ring is replaced by a lipophilic, saturated ring (metabolically robust).

    • The C1-Methoxy group mimics the electron density of the aromatic ring quadrupole while lowering LogP.

Part 4: References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] Link

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Cioffi, C. L., et al. (2010). Synthesis and biological evaluation of N-substituted-4-phenyl-cyclohexane derivatives as novel modulators. Bioorganic & Medicinal Chemistry Letters, 20(1), 236-240. (Demonstrating cyclohexyl ether utility).

Sources

NMR spectroscopy for conformational analysis of substituted cyclohexanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectroscopy for Conformational Analysis of Substituted Cyclohexanes

Abstract

This guide details the methodological framework for determining the conformational preferences of substituted cyclohexanes using solution-state Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] It addresses the dynamic equilibrium of chair conformers, providing protocols for distinguishing between rapid averaging and rigid systems. Key techniques include


 coupling constant analysis, Nuclear Overhauser Effect (NOE) experiments, and Variable Temperature (VT) NMR.

Introduction: The Conformational Landscape

Substituted cyclohexanes rarely exist as static structures. They undergo a dynamic ring-flip (chair-chair interconversion) that exchanges axial and equatorial positions. For drug development, identifying the dominant conformer is critical because the spatial orientation of pharmacophores dictates receptor binding affinity.

The preference for an equatorial position is quantified by the A-value (


 in kcal/mol).[3][4] A substituent with a large A-value (e.g., t-butyl) effectively "locks" the ring into a single conformation.
Table 1: Standard A-Values for Common Substituents
SubstituentA-Value (kcal/mol)Steric Bulk Interpretation
-H 0.00Reference
-CN 0.20Minimal steric demand
-Cl 0.43Moderate
-OH 0.87Solvent dependent (H-bonding)
-CH

1.74Significant bias (~95% equatorial)
-CH(CH

)

2.15High bias
-C(CH

)

> 4.90Conformational Anchor (Lock)

Theoretical Framework

The NMR Timescale

The appearance of the NMR spectrum depends on the rate of ring flipping (


) relative to the frequency difference between the conformers (

).
  • Fast Exchange (

    
    ):  Observed at room temperature for most simple cyclohexanes. The spectrum shows weighted average  signals.
    
  • Slow Exchange (

    
    ):  Observed at low temperatures (typically <-80°C). Distinct signals for axial and equatorial conformers appear.[5][6][7]
    
The Karplus Relationship in Cyclohexanes

The vicinal coupling constant (


) is the primary probe for dihedral angles (

). In a chair cyclohexane:
  • Axial-Axial (

    
    ): 
    
    
    
    . Large coupling (
    
    
    Hz).
  • Axial-Equatorial (

    
    ): 
    
    
    
    . Small coupling (
    
    
    Hz).
  • Equatorial-Equatorial (

    
    ): 
    
    
    
    . Small coupling (
    
    
    Hz).

Expert Insight: The presence of a "Large Coupling" (>10 Hz) is the definitive marker for an axial proton coupled to an adjacent axial proton. If a methine proton signal is a narrow multiplet (width at half height < 10 Hz), that proton is likely equatorial.

Experimental Protocols

Phase 1: Sample Preparation
  • Solvent Selection:

    • CDCl

      
      :  Standard, but can induce specific solvation effects.
      
    • CD

      
      Cl
      
      
      
      or Toluene-
      
      
      :
      Required for VT-NMR due to lower freezing points (-95°C range).
    • Benzene-

      
      :  Useful for resolving overlapping multiplets due to magnetic anisotropy.
      
  • Concentration: 5–10 mg in 600 µL solvent is optimal for high-resolution 1D

    
    H.
    
  • Integrity Check: Filter sample through a cotton plug to remove particulates that degrade shimming.

Phase 2: 1D H NMR Analysis (Room Temperature)

Objective: Determine if the molecule is conformationally locked or averaging.

  • Acquisition: Acquire a standard

    
    H spectrum (sw = 20 ppm, d1 = 2s, ns = 16).
    
  • Target Identification: Locate the proton on the substituted carbon (

    
    ).
    
  • Multiplet Analysis:

    • Measure the Width at Half-Height (

      
      )  or extract 
      
      
      
      -values.
    • Calculation:

      
      
      
      • If

        
         Hz: 
        
        
        
        is Axial (implies at least two
        
        
        couplings).
      • If

        
         Hz: 
        
        
        
        is Equatorial .
Phase 3: Variable Temperature (VT) NMR

Objective: Freeze the equilibrium to measure distinct conformer populations.

  • Setup: Use a specialized probe (BBO or TBI) capable of low temperatures. Connect liquid nitrogen heat exchanger.

  • Solvent: Ensure sample is in CD

    
    Cl
    
    
    
    (freezes ~ -95°C).
  • Calibration: Calibrate temperature using a methanol standard if precise thermodynamic data is required.

  • Step-Down Protocol:

    • Start at 298 K.[8]

    • Decrease T in 20 K increments.

    • Shim at each step (Z1 and Z2 are critical as density changes).

    • Coalescence Point: Note the temperature where peaks broaden and merge into the baseline before splitting.

    • Slow Exchange Limit: Typically reached at 183 K (-90°C).

  • Analysis: Integrate the distinct signals for Conformer A and Conformer B to determine

    
    .
    
Phase 4: 2D NOESY/ROESY (Stereochemical Assignment)

Objective: Confirm spatial proximity.

  • NOESY: Use for molecules MW < 600 Da? Caution. Small molecules often have NOE zero-crossing.

  • ROESY: Preferred method for mid-sized molecules or when NOESY signals are weak.[9][10] ROE signals are always positive (opposite phase to diagonal).

  • Key Correlations:

    • 1,3-Diaxial: Strong correlation between H1-axial and H3/H5-axial protons. This confirms the axial orientation of H1.

    • Vicinal:

      
       and 
      
      
      
      show weaker correlations.

Data Analysis & Interpretation

Calculating Populations (Fast Exchange Regime)

When distinct signals are not observed, use the weighted average of


-values or Chemical Shifts (

).


Where:

  • 
    : Measured coupling constant.
    
  • 
    : Theoretical value for pure axial conformer (~11-12 Hz).
    
  • 
    : Theoretical value for pure equatorial conformer (~3-4 Hz).
    
  • 
    : Mole fraction of each conformer.
    

Rearranging for Population (


): 


Thermodynamic Calculation

Once


 (

) is known:

Visualization of Logic & Workflow

Diagram 1: Experimental Decision Matrix

This workflow guides the researcher from sample preparation to the correct analytical method based on spectral features.

NMR_Workflow Start Start: Substituted Cyclohexane Sample Solvent Select Solvent: CDCl3 (Standard) or CD2Cl2 (for VT) Start->Solvent Acquire1D Acquire 1H NMR (298 K) Solvent->Acquire1D AnalyzeHx Analyze Methine Proton (Hx) Signal Acquire1D->AnalyzeHx Decision Is Signal Sharp or Broad? AnalyzeHx->Decision Sharp Sharp Multiplet Decision->Sharp Fast Exchange Broad Broad/Undefined Decision->Broad Coalescence/Intermediate J_Analysis J-Coupling Analysis (Karplus Eq) Sharp->J_Analysis VT_Path Variable Temperature (VT) NMR Cool to -90°C Broad->VT_Path Calc_Pop Calculate Populations (Weighted Average) J_Analysis->Calc_Pop Direct_Int Direct Integration of Conformers VT_Path->Direct_Int Result Determine Keq and ΔG Calc_Pop->Result Direct_Int->Result

Caption: Decision matrix for selecting between weighted-average analysis (Fast Exchange) and VT-NMR (Slow Exchange).

Diagram 2: Conformational Logic & J-Values

Visualizing the relationship between molecular geometry and observed NMR parameters.

Conformation_Logic Substituent Substituent (R) Chair_Eq Chair A (R-Equatorial) Stable (Low Energy) Substituent->Chair_Eq Major Conformer Chair_Ax Chair B (R-Axial) Unstable (High Energy) Substituent->Chair_Ax Minor Conformer Proton_Ax H-Axial (geminal to R) Chair_Eq->Proton_Ax H is Axial Proton_Eq H-Equatorial (geminal to R) Chair_Ax->Proton_Eq H is Equatorial Coupling_Ax Couplings: 2x J(ax-ax) ~11Hz 2x J(ax-eq) ~4Hz Large Width (>20Hz) Proton_Ax->Coupling_Ax Coupling_Eq Couplings: 2x J(eq-ax) ~4Hz 2x J(eq-eq) ~3Hz Small Width (<10Hz) Proton_Eq->Coupling_Eq

Caption: Correlation between substituent orientation, proton geometry, and observed coupling constants.

References

  • Garbisch, E. W. (1964). Conformational Analysis. III. The Determination of Populations of Conformers in Rapid Equilibrium by NMR. Journal of the American Chemical Society. [Link]

  • Eliel, E. L., & Riel, H. C. (1960). Conformational Analysis. VI. The Conformational Equilibrium Constant of the Carboxyl Group. Journal of the American Chemical Society. [Link]

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Conformational Analysis). [Link]

  • Reich, H. J. (2024). A-Values for Cyclohexane Substituents. University of Wisconsin-Madison Chemistry. [Link]

Sources

Derivatization of (1-Methoxy-4-methylcyclohexyl)methanol for analytical purposes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Derivatization of (1-Methoxy-4-methylcyclohexyl)methanol for Enhanced Analytical Detection

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of a Saturated Cycloaliphatic Alcohol

(1-Methoxy-4-methylcyclohexyl)methanol is a saturated cycloaliphatic primary alcohol. Molecules of this class are common intermediates in the synthesis of pharmaceuticals and specialty chemicals. Accurate quantification and characterization of such compounds are critical for process optimization, quality control, and regulatory compliance. However, the inherent physicochemical properties of (1-Methoxy-4-methylcyclohexyl)methanol present significant challenges for direct analysis by common chromatographic techniques.

Its high polarity, conferred by the primary hydroxyl group, leads to poor peak shapes and potential tailing in gas chromatography (GC) due to strong interactions with the stationary phase. Furthermore, its volatility can be insufficient for GC analysis without derivatization, requiring high inlet and oven temperatures that risk thermal degradation. For high-performance liquid chromatography (HPLC), the molecule lacks a suitable chromophore, rendering it nearly invisible to standard UV-Vis detectors.

Derivatization is a chemical modification technique that converts an analyte into a product with more favorable properties for analysis.[1] This application note provides a detailed guide on the principles, protocols, and best practices for the derivatization of (1-Methoxy-4-methylcyclohexyl)methanol to overcome these analytical hurdles, enabling robust and sensitive detection by GC-Mass Spectrometry (GC-MS).

The Rationale for Derivatization: Enhancing Analyte Amenability for GC-MS

The primary goal of derivatizing (1-Methoxy-4-methylcyclohexyl)methanol is to transform its polar, active hydroxyl (-OH) group into a less polar, more stable, and more volatile functional group.[2][3] This conversion fundamentally improves the molecule's behavior within a GC system.

Key Benefits of Derivatization:

  • Increased Volatility: By replacing the active hydrogen of the hydroxyl group, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and making it more suitable for GC analysis.[1][4]

  • Improved Thermal Stability: The resulting derivatives, such as silyl ethers or esters, are generally more thermally stable than the parent alcohol, preventing on-column degradation and ensuring accurate quantification.[2]

  • Enhanced Chromatographic Performance: Derivatization reduces the polarity of the analyte, minimizing interactions with active sites on the column and in the inlet. This leads to sharper, more symmetrical peaks, which improves resolution and sensitivity.[5]

  • Structural Confirmation via Mass Spectrometry: The derivatives often produce characteristic mass spectra with predictable fragmentation patterns, aiding in structural elucidation and confirmation. For instance, tert-butyldimethylsilyl (TBDMS) derivatives are known for a prominent M-57 ion (loss of a tert-butyl group), which is highly useful for GC-MS applications.[6]

The following diagram illustrates the general workflow for the derivatization and subsequent analysis of (1-Methoxy-4-methylcyclohexyl)methanol.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Prep Aliquot of Sample containing (1-Methoxy-4- methylcyclohexyl)methanol Dry Evaporate to Dryness (if in protic solvent) Prep->Dry AddReagent Add Derivatization Reagent (e.g., BSTFA, Acetic Anhydride) & Solvent (if needed) Dry->AddReagent React Incubate (Heat as required) AddReagent->React Inject Inject into GC-MS React->Inject Acquire Data Acquisition Inject->Acquire Process Data Processing & Quantification Acquire->Process caption Figure 1. General workflow from sample preparation to analysis.

Caption: Figure 1. General workflow from sample preparation to analysis.

Core Derivatization Techniques for Alcohols

Two primary derivatization strategies are highly effective for primary alcohols like (1-Methoxy-4-methylcyclohexyl)methanol: silylation and acylation.

Silylation

Silylation is the most widely used derivatization method for GC analysis, involving the replacement of an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (TMS) group.[2] The resulting silyl ethers are significantly more volatile and less polar than the parent alcohols.[3]

  • Mechanism: The reaction involves the nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent. The byproducts are typically neutral and volatile, minimizing interference in the chromatogram.

  • Common Reagents:

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and popular TMS donor that produces stable derivatives.[6] Its byproducts, N-methyltrifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the analysis.

    • BSTFA + TMCS (Trimethylchlorosilane): The addition of a catalyst like TMCS (typically 1-10%) significantly increases the reactivity of the silylating reagent, making it ideal for hindered hydroxyl groups or for driving the reaction to completion more rapidly.[1][2]

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS-amides. Its byproduct, N-methyltrifluoroacetamide, is even more volatile than that of BSTFA, making MSTFA an excellent choice for trace analysis where byproducts might obscure early-eluting peaks.[7]

Caption: Figure 2. Silylation of the target analyte with BSTFA.

Acylation (Esterification)

Acylation involves the reaction of the alcohol with an acid anhydride or an acid chloride to form an ester. This process also reduces polarity and increases volatility.[8] The use of perfluoroacyl groups (e.g., from trifluoroacetic anhydride) can significantly enhance sensitivity when using an electron capture detector (ECD), though it is also fully compatible with MS detection.[5]

  • Mechanism: The reaction is a nucleophilic acyl substitution where the alcohol attacks the carbonyl carbon of the acylating agent. Catalysts like pyridine or 4-(dimethylamino)pyridine (DMAP) are often used to accelerate the reaction, though some methods proceed without them.[8][9]

  • Common Reagents:

    • Acetic Anhydride: Forms acetate esters. This is a cost-effective and common method.[10]

    • Trifluoroacetic Anhydride (TFAA): Forms trifluoroacetate esters. These derivatives are highly volatile and can improve chromatographic separation.[5]

Caption: Figure 3. Acylation of the target analyte with Acetic Anhydride.

Reagent FamilySpecific ReagentKey AdvantagesConsiderations
Silylating BSTFAPowerful TMS donor, volatile byproducts.[6]Moisture sensitive.[2]
BSTFA + 1% TMCSMore reactive, good for hindered alcohols.[1]More aggressive, can affect other functional groups.
MSTFAMost volatile byproducts, ideal for trace analysis.[7]Moisture sensitive.[2]
Acylating Acetic AnhydrideCost-effective, forms stable acetate esters.[10]May require a catalyst and removal of acidic byproducts.[8]
TFAACreates highly volatile derivatives.[5]Reagent and byproducts are corrosive and acidic.[3]
Table 1. Comparison of Common Derivatization Reagents for Alcohols.

Detailed Experimental Protocols

Safety Note: Derivatization reagents are often corrosive, flammable, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Silylation using BSTFA + 1% TMCS

Principle: This protocol uses a catalyzed silylation reagent to convert the primary alcohol to its more volatile and stable TMS ether derivative. This is a robust, general-purpose method suitable for routine analysis.

Materials and Reagents:

  • (1-Methoxy-4-methylcyclohexyl)methanol standard or sample

  • BSTFA + 1% TMCS silylation reagent

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: If the sample is in a protic solvent (e.g., methanol, water), accurately transfer an aliquot to a micro-reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. The presence of water or alcohol will consume the reagent and inhibit the reaction.[1]

  • Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample residue. Vortex briefly to dissolve.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to active hydrogens is a good starting point.[1]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70 °C for 30 minutes to ensure the reaction goes to completion.[7]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS. An injection volume of 1 µL is typical.

Protocol 2: Acylation using Acetic Anhydride and Pyridine

Principle: This protocol forms the acetate ester of the alcohol. The use of pyridine acts as a catalyst and also neutralizes the acetic acid byproduct.

Materials and Reagents:

  • (1-Methoxy-4-methylcyclohexyl)methanol standard or sample

  • Acetic Anhydride (reagent grade or higher)

  • Anhydrous Pyridine (GC grade)

  • Ethyl Acetate (GC grade)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Micro-reaction vials and centrifuge tubes

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: As in Protocol 1, ensure the sample is completely dry if it is in a protic solvent.

  • Reaction Setup: To the dried sample in a micro-reaction vial, add 200 µL of anhydrous pyridine and 100 µL of acetic anhydride.

  • Reaction: Cap the vial tightly and vortex. Heat the mixture at 60 °C for 1 hour.

  • Workup & Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of deionized water to quench the excess acetic anhydride.

    • Add 1 mL of ethyl acetate and vortex vigorously for 1 minute to extract the ester derivative into the organic layer.

    • Transfer the mixture to a centrifuge tube and allow the layers to separate.

    • Carefully transfer the upper organic (ethyl acetate) layer to a clean vial.

    • Wash the organic layer by adding 1 mL of saturated sodium bicarbonate solution, vortexing, and again collecting the organic layer. This step removes any remaining acetic acid.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

Analytical Method Parameters and Expected Results

After derivatization, the analyte can be analyzed using standard GC-MS conditions.

ParameterSuggested SettingRationale
Injection Port 250 °C, Split/Splitless (10:1 split)Ensures rapid volatilization of the less-polar derivative.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides good chromatographic efficiency.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A standard non-polar column is ideal for these derivatives.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A starting point; should be optimized to ensure good separation.
MS Source 230 °CStandard temperature for electron ionization (EI).
MS Quadrupole 150 °CStandard temperature for the mass analyzer.
Scan Range 40 - 450 amuCaptures the molecular ion and key fragments of the derivatives.
Table 2. Recommended Starting GC-MS Parameters for Analysis.

Expected Chromatographic Improvement: Upon successful derivatization, a significant improvement in peak shape and a shift in retention time should be observed. The underivatized alcohol, if it elutes at all, will likely present as a broad, tailing peak. The derivatized product (silyl ether or ester) will appear as a sharp, symmetrical peak at a different, often earlier, retention time due to its increased volatility. This transformation allows for reliable integration and accurate quantification.

Conclusion

The derivatization of (1-Methoxy-4-methylcyclohexyl)methanol is an essential step for enabling its reliable analysis by GC-MS. Both silylation and acylation are highly effective methods for converting the polar alcohol into a volatile, thermally stable derivative with excellent chromatographic properties. Silylation with BSTFA + TMCS offers a simple, rapid, and clean one-step protocol that is highly recommended for routine applications. Acylation provides a robust alternative. By selecting the appropriate derivatization strategy and carefully following the outlined protocols, researchers, scientists, and drug development professionals can achieve accurate, sensitive, and reproducible analytical results for this and similar cycloaliphatic alcohols.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. (n.d.).
  • Silylation Reagents | Thermo Fisher Scientific. (n.d.).
  • The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich. (n.d.).
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - Repositori Obert UdL. (n.d.).
  • Derivatization reagents for GC - Chromatography - macherey-nagel. (n.d.).
  • Silylation Reagents - Regis Technologies. (n.d.).
  • GC Derivatization Reagents - Obrnuta faza. (n.d.).
  • CN107688069B - Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol. (n.d.).
  • Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride | The Journal of Organic Chemistry - ACS Publications. (2024, November 25).
  • Enantiomeric Purification (HPLC/SFC) - BOC Sciences. (n.d.).
  • Acylation of Alcohols and Amines. (n.d.).
  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019, December 20).
  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. (n.d.).
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - Academia.edu. (n.d.).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (n.d.).
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
  • Derivatization for GC-MS analysis? - ResearchGate. (2022, July 3).
  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1-Methoxy-4-methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (1-Methoxy-4-methylcyclohexyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is (1-Methoxy-4-methylcyclohexyl)methanol and what are its key physical properties?

(1-Methoxy-4-methylcyclohexyl)methanol is a substituted alicyclic alcohol. Its structure contains a cyclohexane ring with a methyl group, a methoxy group, and a hydroxymethyl group attached. The presence of both an ether (methoxy) and an alcohol (hydroxymethyl) functional group, along with a non-polar cyclohexyl backbone, gives it intermediate polarity. Understanding its physical properties is the first step in designing a purification strategy.

Table 1: Physicochemical Properties of Target Compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity
(1-Methoxy-4-methylcyclohexyl)methanol (Target) C₉H₁₈O₂158.24~210-220 (Estimated)Moderately Polar
4-Methylcyclohexanone (Starting Material)C₇H₁₂O112.17~170-171Moderately Polar
4-Methylcyclohexanemethanol (Potential Side-Product)C₈H₁₆O128.21~202[1]Polar
Diethyl Ether (Solvent)C₄H₁₀O74.1234.6Non-Polar
Tetrahydrofuran (THF) (Solvent)C₄H₈O72.1166Polar Aprotic

Note: The boiling point for the target compound is estimated based on structurally similar compounds like 4-Methylcyclohexanemethanol.[1]

Q2: What are the most common impurities encountered during the synthesis of (1-Methoxy-4-methylcyclohexyl)methanol?

Impurities are typically unreacted starting materials or byproducts of the synthesis reaction. If synthesized via a Grignard-type reaction from 4-methylcyclohexanone, common impurities include:

  • Unreacted 4-Methylcyclohexanone: The starting ketone.

  • Solvent Residues: Anhydrous ethers like diethyl ether or THF are crucial for Grignard reactions and can be carried through the workup.[2]

  • Hydrolysis Products: Reaction with trace water can quench the organometallic reagent.[2][3]

  • Isomers: The product can exist as cis and trans isomers, where the methoxy and hydroxymethyl groups are on the same or opposite sides of the cyclohexane ring, respectively. While not impurities in the traditional sense, their separation may be necessary depending on the application. The related compound 4-methylcyclohexanemethanol (MCHM) is known to exist as a mixture of isomers.[1][4]

Q3: What are the primary methods for purifying this compound?

Given its properties—a moderately high boiling point and moderate polarity—the two most effective purification techniques are:

  • Fractional Distillation: Ideal for separating the target compound from impurities with significantly different boiling points, such as residual solvents or lower-boiling starting materials.[5][6]

  • Flash Column Chromatography: The most versatile method for removing impurities with similar boiling points but different polarities.[7][8][9] It is particularly effective for separating the target alcohol from less polar byproducts or more polar diol impurities.

Purification Workflow Overview

The following diagram outlines the general workflow for purifying crude (1-Methoxy-4-methylcyclohexyl)methanol.

Purification_Workflow Crude Crude Product (Post-Workup) Analysis1 Initial Analysis (TLC, GC, or ¹H NMR) Crude->Analysis1 Distillation Fractional Distillation Analysis1->Distillation  Boiling Point  Difference > 25°C Chromatography Flash Column Chromatography Analysis1->Chromatography Similar Boiling Points or High Purity Required Analysis2 Fraction Analysis (TLC or GC) Distillation->Analysis2 Chromatography->Analysis2 Combine Combine Pure Fractions & Evaporate Solvent Analysis2->Combine Final_Analysis Final Purity Check (NMR, GC-MS, HPLC) Combine->Final_Analysis Pure_Product Pure (1-Methoxy-4-methylcyclohexyl)methanol Final_Analysis->Pure_Product

Caption: General workflow for the purification of (1-Methoxy-4-methylcyclohexyl)methanol.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification.

Fractional Distillation Troubleshooting

Q: My distillation is very slow, and the temperature is not stabilizing at a plateau. What's wrong?

This is a common issue related to improper heating or setup.

Causality: A stable temperature plateau occurs when the vapor composition is constant, corresponding to the boiling point of a pure component.[10] Insufficient heat input prevents a steady rate of vaporization, while system leaks prevent the buildup of vapor pressure needed to reach the thermometer.

Solutions:

  • Check for Leaks: Ensure all glass joints are properly sealed. Use appropriate grease for ground glass joints if operating under vacuum.

  • Improve Insulation: Wrap the distillation flask and the fractionating column with glass wool or aluminum foil to minimize heat loss to the environment. This is critical for high-boiling compounds.

  • Increase Heating Mantle Setting: Gradually increase the heat input. The goal is to achieve a steady distillation rate of approximately 1-2 drops per second.[10] Avoid heating too rapidly, which can lead to "bumping" and poor separation.[11]

  • Ensure Proper Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.

Table 2: Fractional Distillation Troubleshooting

SymptomPotential Cause & Solution
Poor Separation (Temperature rises steadily instead of plateauing) 1. Inefficient Column: The difference in boiling points may be too small for your column. Use a longer Vigreux column or a column packed with inert material (e.g., Raschig rings) to increase the number of theoretical plates.[6] 2. Distillation Rate Too High: Heating too strongly reduces the number of vaporization-condensation cycles within the column. Decrease the heating rate.
Bumping / Unstable Boiling 1. No Boiling Chips/Stir Bar: Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating to promote smooth boiling. 2. Heating Too Rapidly: Reduce the heat input from the heating mantle.
Product is Cloudy 1. Water Contamination: The most common cause. Ensure all glassware is scrupulously dry. The cloudiness may be due to the product's low solubility in water.[1][11] 2. Azeotrope Formation: Some impurities may form a low-boiling azeotrope with water or other components.
Flash Column Chromatography Troubleshooting

Q: My spots are streaking on the TLC plate and the column separation is poor. How can I fix this?

Streaking and poor separation in chromatography are almost always related to issues with the sample application, the choice of solvent, or the stationary phase.

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[7][9] Streaking often occurs if the compound is too polar for the solvent system, is acidic/basic and interacting strongly with the silica, or if the initial sample band is too diffuse.

Solutions:

  • Optimize the Solvent System: Your goal is a retention factor (Rf) of ~0.25-0.35 for the target compound on the TLC plate.

    • If the spot streaks or stays at the baseline (Rf=0), the eluent is not polar enough. Increase polarity by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • If the spot runs with the solvent front (Rf=1), the eluent is too polar. Decrease polarity.

  • Use a More Concentrated Sample: Dissolve the crude product in the minimum amount of solvent before loading it onto the column. A wide, dilute sample band will lead to broad, overlapping fractions.[12]

  • Add a Modifier: If your compound is acidic or basic, it can interact ionically with the silica gel, causing streaking. Adding a small amount (~0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can suppress these interactions and lead to sharper bands.

Chromatography_Troubleshooting Start Problem: Poor Separation CheckTLC Analyze TLC Plate Start->CheckTLC Streaking Spots are Streaking or Tailing? CheckTLC->Streaking RfValue Rf Value of Target? CheckTLC->RfValue Streaking->RfValue No AddModifier Add Modifier to Eluent (e.g., TEA, Acetic Acid) Streaking->AddModifier Yes SolventPolarity Adjust Solvent Polarity RfValue->SolventPolarity Too High (Rf > 0.4) Decrease Polarity RfValue->SolventPolarity Too Low (Rf < 0.2) Increase Polarity CheckLoading Improve Sample Loading (Concentrated, Narrow Band) RfValue->CheckLoading Rf is OK (0.2-0.4) but bands are broad

Caption: Decision tree for troubleshooting poor column chromatography separation.

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol is suitable for purifying multi-gram quantities of crude product where impurities have boiling points differing by at least 25°C.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using dry glassware. Include a round-bottom flask, a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place the crude (1-Methoxy-4-methylcyclohexyl)methanol into the distilling flask (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

  • Insulation: Wrap the distilling flask and Vigreux column with glass wool or aluminum foil to minimize heat loss.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising slowly up the column. A "reflux ring" of condensing vapor should be visible.

    • Allow the temperature to stabilize as the first fraction begins to distill. Collect any low-boiling "forerun" (likely residual solvent) in a separate flask.

    • When the temperature stabilizes at the boiling point of the desired product, switch to a clean, pre-weighed receiving flask.

    • Collect the fraction while the temperature remains constant at the plateau.

  • Analysis: Analyze the collected fractions by TLC or GC to confirm purity. Combine fractions of acceptable purity.

Protocol 2: Flash Column Chromatography

This is the method of choice for removing impurities with similar boiling points but different polarities.

Methodology:

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of 0.25-0.35 for the target compound.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).

    • Carefully add the concentrated sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 2 inches per minute down the column.

    • Collect fractions in test tubes or flasks.

  • Analysis: Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light or with a stain (e.g., potassium permanganate). Combine fractions containing the pure product and remove the solvent using a rotary evaporator.

References

  • Separation techniques: Chromatography - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Column chromatography - Columbia University. (n.d.). Columbia University. [Link]

  • Trouble Shooting Spirits & Liqueurs - Love Brewing. (n.d.). Love Brewing. [Link]

  • Still Spirits Trouble Shooting Guide. (n.d.). Scribd. [Link]

  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Chemistry LibreTexts. [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025, December 12). Phenomenex. [Link]

  • Column chromatography - BYJU'S. (2020, July 22). BYJU'S. [Link]

  • Troubleshooting checklist for industrial ethanol production - LEAF by Lesaffre. (2023, November 20). LEAF by Lesaffre. [Link]

  • (1-methoxy-4-methylcyclohexyl)methanol (C9H18O2) - PubChemLite. (n.d.). PubChem. [Link]

  • How to Recover Alcohol from Failed Batches | High Reflux Distilling 101 - YouTube. (2023, June 23). YouTube. [Link]

  • Troubleshooting Home Distilling Issues: How to Get Best Quality - Spirit Essences. (n.d.). Spirit Essences. [Link]

  • Grignard Reaction. (n.d.). Minnesota State University Moorhead. [Link]

  • 4-Methylcyclohexanemethanol - Wikipedia. (n.d.). Wikipedia. [Link]

  • Physicochemical Parameters for (4-Methylcyclohexyl)methanol - ResearchGate. (n.d.). ResearchGate. [Link]

  • 1-Methoxy-4-methylcyclohexane | C8H16O | CID 6336264 - PubChem. (n.d.). PubChem. [Link]

  • Grignard reagents undergo a general and very useful reaction with ketones. Methylmagnesium bromide, for example, reacts with cyclohexanone to yield a product with the formula - Vaia. (n.d.). Vaia. [Link]

  • (4-Methoxycyclohexyl)methanol | C8H16O2 | CID 18533153 - PubChem. (n.d.). PubChem. [Link]

  • Simple and Fractional Distillation of a Binary Mixture | UKEssays.com. (2020, May 18). UKEssays. [Link]

  • How do typical impurities arise in the Grignard reaction? - Homework.Study.com. (n.d.). Study.com. [Link]

  • 4-Methylcyclohexane methanol (MCHM) | ACS Chemical Health & Safety. (n.d.). ACS Publications. [Link]

  • 5.3A: Theory of Fractional Distillation - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • The Fractional Distillation of a Binary Mixture. (n.d.). University of Michigan-Dearborn. [Link]

Sources

Improving yield in the synthesis of (1-Methoxy-4-methylcyclohexyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to address the nuanced challenges encountered in the synthesis of (1-Methoxy-4-methylcyclohexyl)methanol and its derivatives. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Introduction: The Synthetic Challenge

The (1-Methoxy-4-methylcyclohexyl)methanol scaffold is a valuable building block in medicinal chemistry, often imparting favorable properties such as improved metabolic stability and lipophilicity.[1] However, its synthesis, particularly the creation of the sterically hindered quaternary center at C1, presents unique challenges. Low yields, side-product formation, and purification difficulties are common hurdles. This guide provides a structured approach to overcoming these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis.

Question 1: I'm experiencing low yields during the reduction of the precursor, 1-methoxy-4-methylcyclohexane-1-carbaldehyde. What are the likely causes and how can I resolve this?

Low yield in this critical final step is often traced back to one of three areas: reagent choice, reaction conditions, or workup procedure.

  • Causality—Reagent & Conditions: The primary concern is the stability of the methoxy group at the C1 position, which can be labile under harsh conditions. Using an overly aggressive reducing agent or acidic/basic conditions can lead to cleavage or other side reactions.

    • Solution 1: Select a Mild Reducing Agent. Sodium borohydride (NaBH₄) is typically the reagent of choice for this transformation. It is highly selective for aldehydes and ketones and is compatible with the methoxy ether. Stronger, more reactive hydrides like Lithium aluminum hydride (LiAlH₄) are generally unnecessary and increase the risk of side reactions.

    • Solution 2: Optimize Thermal Conditions. The reduction should be initiated at a low temperature (0 °C) and allowed to warm to room temperature slowly. This helps to control the reaction rate and minimize thermal decomposition or side reactions.[2]

    • Solution 3: Ensure Proper Stoichiometry. While a slight excess of NaBH₄ (1.1-1.5 equivalents) is recommended to ensure the reaction goes to completion, a large excess can complicate the workup and quenching process.

  • Causality—Workup Procedure: The quenching and extraction steps are critical for isolating the product cleanly. Improper pH during the workup can damage the product.

    • Solution 4: Careful Quenching. The reaction should be quenched by the slow, controlled addition of water or a saturated ammonium chloride (NH₄Cl) solution at 0 °C to neutralize the excess hydride and the resulting borate esters.

    • Solution 5: Avoid pH Extremes. During aqueous workup, ensure the pH of the solution does not become strongly acidic, as this can cleave the C1-methoxy bond. A neutral to slightly basic pH is ideal for extraction.

Troubleshooting Workflow: Low Yield in Aldehyde Reduction

G start Low Yield Observed check_reagent Review Reducing Agent & Stoichiometry start->check_reagent check_conditions Analyze Reaction Conditions (Temp, Time) start->check_conditions check_workup Examine Workup & Quench Procedure start->check_workup solution_reagent Switch to NaBH₄ (1.1-1.5 eq.) check_reagent->solution_reagent Is LiAlH₄ or large excess used? solution_conditions Run at 0°C to RT Monitor by TLC check_conditions->solution_conditions Was reaction run at elevated temp? solution_workup Quench with sat. NH₄Cl at 0°C Maintain neutral pH during extraction check_workup->solution_workup Was quench uncontrolled or pH too acidic?

Caption: Troubleshooting workflow for aldehyde reduction.

Question 2: My synthesis involves a Grignard reaction on 4-methylcyclohexanone, but I'm seeing significant amounts of the starting material recovered and some high-molecular-weight byproducts. What's happening?

This is a classic issue where the Grignard reagent acts as a base rather than a nucleophile.[3]

  • Causality—Enolization: 4-methylcyclohexanone has acidic alpha-protons. A sterically hindered or highly basic Grignard reagent can deprotonate the ketone to form an enolate, which does not react further and is reprotonated back to the starting material during workup.[4]

  • Causality—Aldol Condensation: The enolate formed can then act as a nucleophile, attacking another molecule of the starting ketone. This leads to aldol condensation products, which appear as high-molecular-weight impurities.[4]

  • Causality—Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic source, especially water. Insufficiently dried glassware or solvents will quench the reagent before it can react with the ketone.[3][5]

  • Solution 1: Strict Anhydrous Technique. All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents are essential.[2]

  • Solution 2: Use of Cerium (III) Chloride (Luche-type conditions). Pre-complexing the ketone with CeCl₃ before adding the Grignard reagent dramatically enhances the nucleophilicity of the organometallic species while reducing its basicity. This strongly favors the desired 1,2-addition over enolization.

  • Solution 3: Temperature Control. Add the Grignard reagent slowly at a low temperature (e.g., -78 °C or 0 °C) to control the reaction and disfavor the enolization pathway, which often has a higher activation energy.

Question 3: I am struggling with the purification of my final product, which seems to contain isomeric impurities.

The cyclohexane ring introduces stereochemical complexity. The 4-methyl group and the substituents at C1 can exist in cis or trans relationships, leading to diastereomers.

  • Causality—Stereoisomers: Your starting materials (e.g., 4-methylcyclohexanone) may be a mix of isomers, or the reaction conditions may not be stereoselective, leading to a mixture of final products.[6]

  • Solution 1: High-Performance Column Chromatography. Standard silica gel chromatography is the primary method for separation. Use a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 20%) to improve resolution between closely-eluting isomers. Thin-layer chromatography (TLC) should be used to optimize the solvent system beforehand.

  • Solution 2: Recrystallization. If your product is a solid, recrystallization can be a powerful technique for isolating a single, high-purity isomer. A systematic screen of solvents is recommended.

  • Solution 3: Preparative HPLC. For high-value materials or particularly difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be required.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key factors for controlling stereoselectivity during the reduction of a substituted cyclohexanone precursor?

Stereocontrol is governed by the direction of hydride attack on the carbonyl. This is influenced by steric and electronic factors, often explained by models like Felkin-Anh and Cieplak. In practice:

  • Sterically Bulky Reducing Agents: Reagents like L-Selectride® will preferentially attack from the less hindered face of the ketone, providing a higher degree of stereoselectivity.

  • Chelation Control: If a nearby functional group can chelate with the hydride reagent's cation (e.g., Li⁺), it can lock the conformation of the ring and direct the hydride attack from a specific face.

Q2: When is a protecting group strategy necessary for this synthesis?

A protecting group is needed when a functional group elsewhere in the molecule is incompatible with the reaction conditions required for a desired transformation.[8][9] For example, if your molecule contains another alcohol or a sensitive acidic proton, it must be "masked" or protected before subjecting it to a Grignard reagent or a strong base.[10][11]

  • The best protecting group is no protecting group. [9] Always consider if the synthetic sequence can be reordered to avoid this extra step.

  • Orthogonal Strategy: If multiple protecting groups are needed, an orthogonal strategy is critical. This means each group can be removed under specific conditions that do not affect the others (e.g., an acid-labile group vs. a group removed by hydrogenolysis).[12]

Decision Tree: Implementing a Protecting Group Strategy

G start Planning a reaction step (e.g., Grignard, reduction) check_groups Are other reactive functional groups present (e.g., -OH, -NH₂, -COOH)? start->check_groups no_pg No Protecting Group Needed. Proceed with synthesis. check_groups->no_pg No select_pg Select Protecting Group (PG) based on reaction conditions check_groups->select_pg Yes check_ortho Are multiple PGs needed? select_pg->check_ortho orthogonal Design Orthogonal Strategy: - PG1 (e.g., TBS, F⁻ labile) - PG2 (e.g., Benzyl, H₂ labile) check_ortho->orthogonal Yes non_orthogonal Choose robust PG stable to all subsequent steps (e.g., Benzyl ether) check_ortho->non_orthogonal No perform_rxn 1. Protect 2. Perform Reaction 3. Deprotect orthogonal->perform_rxn non_orthogonal->perform_rxn

Caption: Decision guide for protecting group use.

Q3: What are the pros and cons of NaBH₄ vs. LiAlH₄ for the key aldehyde reduction step?

Choosing the right reducing agent is fundamental to a successful synthesis.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild and selective for aldehydes/ketones.Very strong and reactive; reduces esters, amides, acids.
Solvent Protic solvents (MeOH, EtOH) are suitable.Aprotic ether solvents (THF, Et₂O) are required.
Safety Relatively safe to handle. Reacts slowly with water.Highly pyrophoric. Reacts violently with water.
Workup Simpler, often involving a simple aqueous quench.More complex, requires careful quenching (e.g., Fieser method).
Recommendation Highly Recommended for this specific transformation.Not Recommended. Overly reactive and poses unnecessary risk.

Detailed Experimental Protocol: Reduction of 1-methoxy-4-methylcyclohexane-1-carbaldehyde

This protocol provides a reliable method for the synthesis of (1-Methoxy-4-methylcyclohexyl)methanol.

1. Reagents and Materials:

  • 1-methoxy-4-methylcyclohexane-1-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

2. Procedure:

  • Setup: Under an inert atmosphere (N₂ or Argon), dissolve 1-methoxy-4-methylcyclohexane-1-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reductant: To the cold, stirring solution, add sodium borohydride (1.2 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: After the addition is complete, continue to stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexane), checking for the disappearance of the starting aldehyde.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl to quench the excess NaBH₄. Stir for 20 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

3. Purification:

  • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the pure (1-Methoxy-4-methylcyclohexyl)methanol.

References

  • The Chemical Backbone: Cyclohexylmethanol in Pharmaceutical Synthesis. (2026, February 12). Vertex AI Search.
  • VI Protecting Groups and Orthogonal Protection Strategies. University of Birmingham.
  • Tips & Tricks: (How to Improve) Yield. University of Rochester Department of Chemistry.
  • Grignard Reaction. North Dakota State University.
  • Protecting Alcohols from Organometallics. Pearson+.
  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. National Institutes of Health.
  • Grignard Reaction. Alfa Chemistry.
  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit.
  • cyclohexylmethanol using an alkyl halide by an SN2 reaction. Filo.
  • Method for producing cyclohexylmethanol compounds. Google Patents.
  • Protecting Groups. Indian Institute of Technology Bombay.
  • Protecting Groups. ResearchGate.
  • Protective Groups. Organic Chemistry Portal.
  • Common side reactions in the methylation of cyclohexanone. Benchchem.
  • reaction of 4-methylcyclohexanone with CH3MgBr. Chegg.com.
  • Predict the products formed when cyclohexanone reacts with the fo... Pearson+.
  • 1-methoxy-4-methylcyclohexane-1-carbaldehyde. Sigma-Aldrich.
  • Application Notes and Protocols: (4,4-Dimethoxycyclohexyl)methanol in Organic Synthesis. Benchchem.
  • 4-Methylcyclohexanemethanol. Wikipedia.

Sources

Resolving cis/trans isomer separation issues in substituted cyclohexanemethanols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Resolving cis/trans isomer separation issues in substituted cyclohexanemethanols.

Welcome to the Technical Support Hub

You are likely here because you are struggling to separate or identify the diastereomers of a substituted cyclohexanemethanol (e.g., 4-tert-butylcyclohexanemethanol). These molecules are notoriously difficult because the hydroxymethyl group (


) has significant rotational freedom, and the cyclohexane ring’s conformational flexibility often masks the polarity differences required for separation.

This guide treats your experimental setup as a system to be debugged. Follow the modules below to diagnose, separate, and confirm your isomers.

Module 1: Diagnostic & Analytical Assessment

Problem: "I see one peak, or I have two peaks but don't know which is which."

NMR Identification (The "Gold Standard")

Before attempting separation, you must definitively assign your isomers. You cannot rely solely on polarity (TLC


) without NMR confirmation because ring conformation (chair/boat) can alter expected polarity.

The Logic: In 4-substituted cyclohexanes, a bulky group (like t-butyl or phenyl) will lock the ring into a conformation where that bulky group is equatorial .

  • Trans-1,4-isomer: The

    
     group is also equatorial  (diequatorial).
    
  • Cis-1,4-isomer: The

    
     group is axial  (axial-equatorial).
    

Protocol: Proton (


) NMR Analysis 
Focus on the methine proton (

) attached to the carbon bearing the hydroxymethyl group.
FeatureTrans-Isomer (Equatorial

)
Cis-Isomer (Axial

)

Orientation
AxialEquatorial
Coupling (

)
Large axial-axial coupling (

). Appears as a wide triplet of triplets (tt).
Small axial-equatorial coupling (

). Appears as a broad singlet or narrow multiplet.
Chemical Shift Upfield (Shielded)Downfield (Deshielded)

Technical Insight: The axial proton (in the trans-isomer) faces into the ring's electron density (1,3-diaxial interactions), shielding it and shifting it upfield. The equatorial proton (in the cis-isomer) is in the deshielding cone of the C-C bonds.

Chromatographic Diagnostics (GC vs. HPLC)

If your isomers co-elute, your method lacks shape selectivity .

  • Gas Chromatography (GC): often superior for these alcohols due to their volatility.

    • Column: DB-Wax or similar polar phases often separate isomers better than non-polar DB-5.

    • Elution Order: On polar columns, the higher boiling isomer (usually the one capable of better intermolecular H-bonding) elutes last.

  • HPLC (Normal Phase):

    • Stationary Phase: Silica (unbonded).

    • Mobile Phase: Hexane/Ethyl Acetate or Hexane/IPA.

    • Elution Order: The cis-isomer (axial

      
      ) is often more polar and retains longer than the trans-isomer (equatorial), which is more "flat" and less polar.
      

Module 2: Preparative Separation Strategies

Problem: "I need to isolate pure isomers, but standard flash chromatography is failing."

Workflow Decision Matrix

SeparationLogic Start Start: Isomer Mixture Scale What is your scale? Start->Scale SmallScale < 100 mg (Analytical) Scale->SmallScale LargeScale > 1 gram (Preparative) Scale->LargeScale TLC_Check Check TLC (Silica) Hex/EtOAc SmallScale->TLC_Check Derivatize Derivatization Strategy (3,5-Dinitrobenzoate) LargeScale->Derivatize Enzymatic Enzymatic Resolution (Lipase PS / CAL-B) LargeScale->Enzymatic Separable Delta Rf > 0.15 TLC_Check->Separable Inseparable Delta Rf < 0.15 (Co-elution) TLC_Check->Inseparable Flash Flash Chromatography (High Surface Area Silica) Separable->Flash Inseparable->Derivatize Hydrolysis Hydrolysis to Pure Alcohol Flash->Hydrolysis Derivatize->Flash Crystallize Fractional Crystallization (of Derivative) Derivatize->Crystallize Crystallize->Hydrolysis

Figure 1: Decision matrix for selecting the optimal separation pathway based on scale and resolution.

The "Nuclear Option": Derivatization

If direct separation fails, you must change the physical properties of the molecule. The most robust method is converting the alcohol to a 3,5-dinitrobenzoate ester .

  • Why it works: The bulky aromatic rings stack differently in the crystal lattice (aiding crystallization) and interact strongly with silica via

    
    -
    
    
    
    interactions (improving flash chromatography resolution).
  • Protocol:

    • Dissolve mixture (1 eq) in DCM.

    • Add Pyridine (1.5 eq) and 3,5-dinitrobenzoyl chloride (1.2 eq).

    • Stir at RT for 2 hours.

    • Result: The resulting esters often have

      
       on silica where the alcohols had 
      
      
      
      .
    • Recovery: Saponify with LiOH/THF/Water to recover pure alcohol.

Enzymatic Resolution (Kinetic Separation)

For scales >5g, chromatography is expensive. Use biology's shape selectivity. Lipases can selectively transesterify one isomer (usually the less sterically hindered one) while leaving the other untouched.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Lipase PS (Pseudomonas cepacia).

  • Acyl Donor: Vinyl acetate (irreversible).

  • Mechanism: The trans-isomer (equatorial

    
    ) is more accessible to the enzyme active site than the cis-isomer (axial 
    
    
    
    ).
  • Protocol:

    • Suspend alcohol mixture in Vinyl Acetate (acts as solvent and reactant).

    • Add immobilized Lipase (e.g., Novozym 435).

    • Monitor by GC.[1] The trans-isomer converts to the acetate; the cis-isomer remains an alcohol.

    • Filter enzyme, evaporate, and separate the trans-acetate from cis-alcohol via simple silica plug (huge polarity difference).

Module 3: Thermodynamic Control (Isomerization)

Problem: "I synthesized the compound, but I have a 50:50 mixture. I only want the trans isomer."

Do not waste time separating a 50:50 mixture if the trans isomer is thermodynamically preferred (which it is for 1,4-disubstituted cyclohexanes). You can equilibrate the mixture to favor the stable isomer.

The Mechanism: Substituted cyclohexanemethanols can be isomerized using a base that reversibly deprotonates the


-carbon (if there is an adjacent carbonyl) or via oxidation/reduction cycles. However, for simple alcohols, an Oxidation-Reduction Loop  is often required if the stereocenter is not acidic.

Protocol (The "Moffatt-Eq" Strategy):

  • Oxidize the alcohol mixture to the aldehyde (using Swern or Dess-Martin).

    • Note: The aldehyde

      
      -proton is acidic.
      
  • Equilibrate the aldehyde with mild base (DBU or NaOMe) in MeOH.

    • Result: The mixture shifts to >90% trans-aldehyde (diequatorial).

  • Reduce back to the alcohol using

    
    .
    
    • Outcome: You now have >90% trans-alcohol.

Frequently Asked Questions (FAQ)

Q: Why does my C18 HPLC column show split peaks but poor resolution? A: C18 relies on hydrophobicity. Both isomers have identical hydrophobic content. You need shape selectivity . Switch to a Phenyl-Hexyl column (interacts with ring


-systems if derivatized) or a C30  column (high density improves shape discrimination). Alternatively, move to Normal Phase (Silica).[2]

Q: Can I use crystallization without derivatization? A: Rarely. The free alcohols often form "solid solutions" where the cis and trans isomers co-crystallize, preventing purification. Derivatization breaks this lattice habit.

Q: I have the 1,3-substituted system. Is the trans isomer still the stable one? A: No. In 1,3-disubstituted cyclohexanes, the cis isomer is diequatorial (stable). The trans isomer is axial-equatorial (unstable). Always check your substitution pattern against the "Chair Conformation Rules" (Eliel).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis).

  • Gotor, V., et al. (1993). Enzymatic separation of cis/trans 1,4-cyclohexanedimethanol mixtures. Journal of the Chemical Society. (Demonstrates lipase selectivity for cyclohexane derivatives).

  • Carrea, G., & Riva, S. (2000). Properties and Synthetic Applications of Enzymes in Organic Solvents. Angewandte Chemie. (Details on kinetic resolution using CAL-B).

  • Agilent Technologies. (2020). Separation of Diastereomers using High Performance Liquid Chromatography. Application Note. (General guide on achiral diastereomer separation).

Sources

Minimizing side reactions in the oxidation of (1-Methoxy-4-methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxidation of (1-Methoxy-4-methylcyclohexyl)methanol

Case ID: OX-NEOP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Elimination and Ether Cleavage in Sterically Hindered Neopentyl-like Systems[1]

Executive Summary

You are attempting to oxidize (1-Methoxy-4-methylcyclohexyl)methanol to its corresponding aldehyde. This substrate presents a "perfect storm" of structural challenges:

  • Steric Hindrance: The primary alcohol is attached to a quaternary carbon (C1), creating a neopentyl-like environment that slows down nucleophilic attack by bulky oxidants.[1]

  • Acid Sensitivity: The tertiary ether moiety (1-methoxy group) is highly labile.[1] Under acidic conditions, it is prone to E1 elimination , ejecting methanol to form an alkene.[1]

  • Thermodynamic Trap: If elimination occurs, the resulting product (an

    
    -unsaturated aldehyde) is thermodynamically stable, making the side reaction irreversible.[1]
    

This guide prioritizes pH-neutral and sterically accessible oxidation protocols to bypass these failure modes.[1]

Part 1: Diagnostic & Method Selection (Triage)

Use this decision matrix to select the correct protocol for your specific constraints.

Oxidation_Decision_Tree Start Start: Select Oxidant AcidSens Is the Methoxy group acid-labile? Start->AcidSens Scale Reaction Scale AcidSens->Scale Yes Avoid1 AVOID: Jones / PCC (Acidic cleavage) AcidSens->Avoid1 No (Unlikely) MethodA Rec: Buffered Dess-Martin (DMP) (Best Balance) Scale->MethodA < 10g (Lab Scale) MethodB Rec: TPAP / NMO (Best for Sterics) Scale->MethodB Catalytic/Expensive MethodC Rec: TEMPO / BAIB (Scalable, mild) Scale->MethodC > 10g (Process Scale) Avoid2 AVOID: Standard Swern (Risk of HCl pockets) MethodA->Avoid2 Note: Swern requires excess base

Figure 1: Decision tree for selecting an oxidant for acid-sensitive, hindered substrates.

Part 2: The "Enemy" – Understanding Side Reactions

The primary failure mode is Acid-Catalyzed Demethoxylation/Elimination .[1]

The Mechanism of Failure: Standard oxidants like Jones Reagent or unbuffered Dess-Martin Periodinane (DMP) generate acidic byproducts (Chromic acid or Acetic acid).[1]

  • Protonation: The ether oxygen is protonated.[1]

  • E1 Elimination: Methanol leaves, generating a tertiary carbocation at the quaternary C1 position.[1]

  • Alkene Formation: A proton is lost from the adjacent ring carbon, forming an endocyclic double bond.[1]

  • Oxidation: The alcohol is oxidized to the aldehyde, resulting in a conjugated enal (impurity).[1]

Elimination_Pathway Substrate Substrate: (1-Methoxy...) -CH2OH Protonated Protonated Ether (-OMeH+) Substrate->Protonated + H+ (Acidic Oxidant) Target Target: Methoxy-Aldehyde Substrate->Target Buffered Oxidation Cation Tertiary Carbocation (Loss of MeOH) Protonated->Cation - MeOH Product_Alkene Side Product: Conjugated Enal Cation->Product_Alkene - H+ & Oxidation

Figure 2: The acid-catalyzed elimination pathway competing with the desired oxidation.[1]

Part 3: Recommended Protocols (SOPs)

Protocol A: Buffered Dess-Martin Periodinane (The "Gold Standard")

Why: DMP is rapid and works well for hindered alcohols.[1] The addition of Sodium Bicarbonate (


) neutralizes the acetic acid byproduct in situ, protecting the methoxy group.

Reagents:

  • Substrate (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)[1]

  • Sodium Bicarbonate (

    
    ) (5.0 equiv) or Pyridine (2.0 equiv)[1]
    
  • Dichloromethane (DCM) (wet, see note below)[1]

Step-by-Step:

  • Preparation: Dissolve the substrate in DCM (0.1 M).

  • Buffering (Critical): Add solid

    
     (5 equiv) directly to the solution. Stir for 5 minutes.
    
    • Tip: Do not skip this. The heterogeneity of the base is fine; it acts as an acid sink.

  • Oxidant Addition: Add DMP (1.2 equiv) in one portion at 0°C. Allow to warm to Room Temperature (RT).

  • Water Acceleration: Add 1 drop of water (or use water-saturated DCM).[1]

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] Water accelerates the ligand exchange on Iodine, overcoming the steric hindrance of the neopentyl-like alcohol [1].

  • Quench: Dilute with ether. Pour into a 1:1 mixture of sat.

    
     and 10% 
    
    
    
    .[1] Stir vigorously until the organic layer is clear (removes iodine byproducts).
Protocol B: TPAP/NMO (Ley Oxidation)

Why: Tetrapropylammonium perruthenate (TPAP) is mild, neutral, and catalytic.[1] It is less sensitive to steric bulk than TEMPO.[1]

Reagents:

  • TPAP (5 mol%)[1]

  • N-Methylmorpholine N-oxide (NMO) (1.5 equiv)[1]

  • 4Å Molecular Sieves (Powdered, activated)

  • DCM[12]

Step-by-Step:

  • Drying: Flame-dry the flask. Add DCM, substrate, and NMO.[1]

  • Sieves: Add 500mg/mmol of activated 4Å molecular sieves. Stir for 10 mins.

    • Why: Water inhibits the catalyst turnover in this specific cycle.

  • Catalysis: Add TPAP (5 mol%) in one portion.

  • Monitoring: Reaction is usually complete in 30–60 mins.[1] Filter through a short pad of silica gel to remove Ruthenium residues.

Part 4: Troubleshooting FAQ

Q: I used Swern oxidation, and my yield is 40% with a strong smell of "rotten cabbage" but no aldehyde. A: You likely formed the Pummerer rearrangement product or the chloride due to temperature control issues. In hindered systems, the intermediate alkoxysulfonium ion is slow to decompose.[1] If you warm it up too fast before adding base, the chloride ion attacks the hindered center (or the methoxy group cleaves).

  • Fix: If you must use Swern, keep it at -78°C for 1 hour, then add excess Diisopropylethylamine (DIPEA) before removing the cooling bath.[1]

Q: Can I use TEMPO/Bleach (Anelli conditions)? A: Technically yes, as it is basic (pH ~9).[1] However, TEMPO is sterically bulky.[1] Attacking a neopentyl-like position (primary alcohol next to a quaternary carbon) can be sluggish.[1]

  • Fix: Use AZADO or ABNO (less hindered nitroxyl radicals) instead of TEMPO if the reaction stalls [2].

Q: My aldehyde is epimerizing. A: This is impossible for this specific substrate. The aldehyde is attached to C1 (quaternary).[1] There is no


-proton to remove, so enolization cannot occur at the C1 position.[1] If you see isomers, they are likely cis/trans isomers of the starting material that were separated during purification, or you have formed the elimination product (alkene).

Data Comparison: Oxidant Performance

MethodpH ConditionsRisk of Ether CleavageSteric ToleranceRec.[1] Score
Buffered DMP Neutral (7.[1]0)LowHigh10/10
TPAP / NMO Neutral (7.[1]0)Very LowHigh9/10
TEMPO / PhI(OAc)2 Mildly Acidic*ModerateLow (Slow)6/10
Swern Variable (HCl)HighHigh4/10
Jones / PCC Acidic (< 3.[1]0)Critical High0/10

*TEMPO/BAIB produces Acetic Acid; requires buffering similar to DMP.[1]

References

  • Meyer, S. D., & Schreiber, S. L. (1994).[1][5] Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552.[1] Link[1]

  • Shibuya, M., Tomizawa, M., Iwabuchi, Y. (2008).[1] 2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly efficient organocatalysts for oxidation of alcohols.[1] Journal of the American Chemical Society, 128(26), 8412-8413.[1] Link[1]

  • Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994).[1] Tetrapropylammonium perruthenate, Pr4N+RuO4-, TPAP: A catalytic oxidant for organic synthesis.[1][13] Synthesis, 1994(07), 639-666.[1] Link

Sources

Technical Support Center: Identifying Impurities in Commercial (1-Methoxy-4-methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (1-Methoxy-4-methylcyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in commercial batches of this important chemical intermediate. Ensuring the purity of starting materials is paramount for reproducible and successful downstream applications. This document provides in-depth, experience-driven answers to common questions encountered during quality control and experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect in commercial (1-Methoxy-4-methylcyclohexyl)methanol and where do they come from?

A1: Understanding the potential impurities begins with understanding the likely synthetic routes. A common method to synthesize tertiary alcohols like (1-Methoxy-4-methylcyclohexyl)methanol involves the reaction of an organometallic reagent (like a Grignard reagent) with a ketone. Impurities are typically residuals from the synthesis or products of side reactions.

Causality of Impurity Formation:

  • Synthesis-Related Impurities: These are the most common and include unreacted starting materials, byproducts, and residual solvents. Grignard reactions, for instance, are notoriously sensitive to moisture.[1][2] Any trace of water will quench the Grignard reagent, leading to the formation of an alkane and reducing the yield of the desired alcohol.[1]

  • Isomeric Impurities: The cyclohexane ring is not planar, leading to the possibility of cis and trans isomers, where the substituents are on the same or opposite sides of the ring, respectively.[3] These isomers often have very similar physical properties, making them difficult to separate by distillation but often resolvable by chromatography.

  • Degradation Products: Over time or upon exposure to air and heat, the primary alcohol can oxidize to form an aldehyde or a carboxylic acid.

The table below summarizes the most probable impurities you might encounter.

Table 1: Potential Impurities in (1-Methoxy-4-methylcyclohexyl)methanol

Impurity NameChemical StructureLikely Origin
4-MethylcyclohexanoneKetoneUnreacted starting material.
1-Methoxy-4-methylcyclohexaneEtherReaction of the Grignard intermediate with trace water.[4]
4-MethylcyclohexanemethanolAlcoholPotential byproduct from an alternative synthesis pathway or impurity in starting material.[3]
cis/trans IsomersIsomer of ParentFormed during synthesis due to the stereochemistry of the reaction.[3]
(1-Methoxy-4-methylcyclohexyl)carbaldehydeAldehydeOxidation of the primary alcohol group.
Tetrahydrofuran (THF) / Diethyl EtherSolventResidual solvent from the Grignard reaction and workup.[1]
Q2: I have an unknown peak in my Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram. How can I identify it?

A2: An unexpected peak in a GC-MS analysis is a common issue. A systematic approach is crucial for efficient identification. GC-MS is a powerful tool for separating and identifying volatile compounds, making it ideal for this type of analysis.[5]

Workflow for Unknown Peak Identification:

  • Evaluate the Mass Spectrum (MS): The fragmentation pattern is a chemical fingerprint. Look for the molecular ion peak (M+) to determine the molecular weight. Analyze the major fragment ions to deduce structural components. For example, a loss of 31 m/z often indicates a methoxy group (-OCH₃), while a loss of 18 m/z can suggest the loss of water from an alcohol.

  • Database Search: Compare the experimental mass spectrum against a commercial database like the NIST library.[6] This is the fastest way to get a tentative identification.

  • Consider Retention Time (RT): The RT provides information about the compound's boiling point and polarity relative to the parent compound and the GC column used. Is the unknown more or less volatile than your target compound?

  • Analyze Isotopic Patterns: If you suspect the presence of chlorine or bromine (e.g., from starting materials like alkyl halides), look for characteristic isotopic patterns (e.g., M+ and M+2 peaks).

  • Confirmation with a Standard: The most reliable method of confirmation is to run a certified reference standard of the suspected impurity under the same GC-MS conditions and compare both the retention time and the mass spectrum.

Below is a diagram outlining the logical workflow for this process.

Start Unknown Peak Detected in GC-MS Step1 Acquire Mass Spectrum of Unknown Peak Start->Step1 Step2 Analyze Fragmentation Pattern (Molecular Ion, Key Fragments) Step1->Step2 Step3 Search Against NIST/Wiley Database Step2->Step3 Decision1 High-Quality Match Found? Step3->Decision1 Step4 Tentative ID Assigned (e.g., 4-Methylcyclohexanone) Decision1->Step4 Yes End_Fail No Match or Standard Unavailable Decision1->End_Fail No Step5 Obtain Certified Reference Standard of Tentative ID Step4->Step5 Step6 Analyze Standard using Identical GC-MS Method Step5->Step6 Decision2 Retention Time & Mass Spectrum Match? Step6->Decision2 End_Success Identity Confirmed Decision2->End_Success Yes Decision2->End_Fail No Step7 Further Analysis Required (e.g., NMR, High-Res MS) End_Fail->Step7

Caption: Workflow for identifying an unknown peak via GC-MS.

Q3: My FT-IR spectrum looks "off". Which spectral regions should I focus on to spot impurities?

A3: Fourier-Transform Infrared (FT-IR) spectroscopy is an excellent first-pass technique for functional group analysis.[7] For (1-Methoxy-4-methylcyclohexyl)methanol, the spectrum is defined by its alcohol and ether groups. Deviations from the expected spectrum can quickly point towards specific types of impurities.

Key FT-IR Regions for Analysis:

  • O-H Region (3600-3200 cm⁻¹): The parent molecule should show a very broad and intense absorption band centered around 3350 cm⁻¹ due to the hydrogen-bonded hydroxyl (-OH) group.[8][9] The absence or weakness of this peak would be a major red flag. A sharp peak around 3600 cm⁻¹ might indicate a non-hydrogen-bonded -OH, perhaps from a sterically hindered alcohol impurity.[10]

  • C=O Region (1800-1650 cm⁻¹): This region should be "clean" or empty for the pure product. A sharp, strong peak around 1715 cm⁻¹ is a classic indicator of a ketone or aldehyde impurity, such as unreacted 4-methylcyclohexanone or an oxidation byproduct.

  • C-O Region (1300-1000 cm⁻¹): This region contains stretching vibrations for both the alcohol and ether C-O bonds. These are typically strong and sharp peaks.[11] The primary alcohol C-O stretch is expected around 1050-1075 cm⁻¹, while the ether C-O stretch will be near 1100 cm⁻¹. Significant shifts in the position or relative intensity of these peaks could suggest the presence of isomeric impurities or other alcohol/ether-containing compounds.[8]

Table 2: Key FT-IR Absorption Bands for Analysis

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
~3350 (broad, strong)O-H StretchAlcoholPresence of target molecule. Absence indicates a problem.
2950-2850 (strong)C-H StretchAlkaneConfirms cyclohexane backbone. Expected in all related compounds.
~1715 (sharp, strong)C=O StretchKetone/AldehydeIndicates impurity. Likely unreacted starting material or oxidation product.
~1100 (strong)C-O StretchEtherPresence of methoxy group.
~1050 (strong)C-O StretchPrimary AlcoholPresence of hydroxymethyl group.
Q4: How can NMR spectroscopy help differentiate between isomers and other structurally similar impurities?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information and is indispensable for distinguishing between subtle differences like stereoisomers or positional isomers.[12]

  • ¹H NMR Analysis:

    • Diagnostic Signals: The pure compound should exhibit a sharp singlet around 3.2-3.4 ppm corresponding to the three protons of the methoxy group (-OCH₃). The two protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a closely coupled multiplet around 3.5-3.7 ppm. The single proton of the hydroxyl group (-OH) will be a broad singlet that can appear over a wide chemical shift range.

    • Isomer Differentiation: Cis and trans isomers will have distinct NMR spectra. The spatial arrangement of the substituents affects the magnetic environment of each proton, leading to different chemical shifts and coupling constants, particularly for the protons on the cyclohexane ring.

    • Impurity Detection: The presence of 4-methylcyclohexanone would introduce signals in the 2.0-2.5 ppm range for protons alpha to the carbonyl group. An aldehyde impurity would show a highly deshielded proton signal between 9-10 ppm.

  • ¹³C NMR Analysis:

    • Each unique carbon atom in the molecule will give a distinct signal. This is very powerful for confirming the overall structure and identifying impurities.

    • A carbonyl carbon from a ketone or aldehyde impurity would be easily identifiable by its characteristic signal in the 190-210 ppm region, an area that is empty in the spectrum of the pure alcohol.

Q5: Can you provide a standard operating procedure (SOP) for analyzing a sample of (1-Methoxy-4-methylcyclohexyl)methanol by GC-MS?

A5: Absolutely. This protocol provides a robust starting point for the qualitative and quantitative analysis of your sample. It should be optimized for your specific instrument and application.[5]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial (1-Methoxy-4-methylcyclohexyl)methanol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a high-purity solvent such as Dichloromethane or Ethyl Acetate. This results in a concentration of ~1 mg/mL.

    • If the sample contains non-volatile components, filter the solution through a 0.45 µm syringe filter into a 2 mL GC vial.[5]

  • Instrument Setup & Parameters:

    • The following parameters are a general guideline. Optimization will be necessary.

    Table 3: Example GC-MS Parameters

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of semi-volatile compounds.
Inlet Temp. 250 °CEnsures complete volatilization of the sample.
Injection Vol. 1 µLStandard volume for this concentration.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min)A general-purpose program to separate compounds with a range of boiling points.
MS System Agilent 5977 or equivalentStandard quadrupole mass spectrometer.
Source Temp. 230 °CStandard temperature to promote ionization.
Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Electron Impact (EI), 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Scan Range 35 - 450 m/zCovers the expected mass range of the parent compound and likely impurities.
  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to determine the peak area of all components.

    • Calculate the area percent of each peak to estimate the relative abundance of impurities. For accurate quantification, a calibration curve with certified standards is required.

    • For any peak greater than 0.05% area, obtain the mass spectrum.

    • Compare the mass spectrum against the NIST library for tentative identification.

    • Report the area percent of the main peak and any identified or unidentified impurities.

This logical and multi-faceted approach, combining chromatographic separation with spectroscopic analysis, provides a comprehensive system for ensuring the purity of (1-Methoxy-4-methylcyclohexyl)methanol for your critical research and development needs.

Comprehensive Purity Analysis Workflow

Start Receive Commercial Sample FTIR Step 1: FT-IR Analysis (Functional Group Screen) Start->FTIR Decision_FTIR C=O or other anomalous peaks? FTIR->Decision_FTIR GCMS Step 2: GC-MS Analysis (Separation & Tentative ID) Decision_FTIR->GCMS No Fail Quarantine Batch Further Investigation Decision_FTIR->Fail Yes Decision_GCMS Impurities > 0.1%? GCMS->Decision_GCMS NMR Step 3: NMR (1H, 13C) (Structural Confirmation & Isomer ID) Decision_GCMS->NMR No (Pass) Decision_GCMS->NMR Yes (Proceed to Confirm) Decision_NMR Structure Confirmed & Isomeric Ratio Determined? NMR->Decision_NMR Report Generate Certificate of Analysis Decision_NMR->Report Yes Decision_NMR->Fail No

Caption: A multi-technique workflow for comprehensive purity analysis.

References
  • Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol. Doc Brown's Advanced Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Homework.Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?. [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxycyclohexyl)methanol. PubChem Compound Database. [Link]

  • OpenStax. (2023, September 20). 13.9 Uses of 1H NMR Spectroscopy. Organic Chemistry. [Link]

  • Uraku, A.J. (2016). GC/MS Determination of Bioactive Constituents of Methanol Fraction of Spilanthes uliginosa (Sw) Leaves. Research Journal of Medicinal Plants, 10, 42-54. [Link]

Sources

Stability issues of (1-Methoxy-4-methylcyclohexyl)methanol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile, degradation mechanisms, and handling protocols for (1-Methoxy-4-methylcyclohexyl)methanol , a specialized tertiary ether/alcohol intermediate.

This content is structured as a Technical Support Center resource, designed for immediate application in a research or process development setting.

Topic: Stability & Handling Guide

Document ID: TS-METH-04 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary: The Stability Paradox

(1-Methoxy-4-methylcyclohexyl)methanol (CAS Registry Number analogous to 117637-11-3 derivatives) exhibits a sharp dichotomy in chemical stability:

  • Acidic Conditions: CRITICAL INSTABILITY. The molecule contains a tertiary ether motif at the C1 position. Under even mild acidic conditions (pH < 5), it undergoes rapid ionization and rearrangement.

  • Basic Conditions: HIGH STABILITY. The steric bulk of the quaternary C1 center and the poor leaving group ability of the methoxide anion make it resistant to basic hydrolysis and nucleophilic attack.

Key Takeaway: Treat this compound as an acid-labile acetal equivalent . Avoid acidic workups, unbuffered silica gel chromatography, and protic acid catalysts.

Troubleshooting & FAQs
Q1: "I purified my compound on a standard silica gel column, but the NMR shows a mixture of an aldehyde and olefin. What happened?"

Diagnosis: Acid-Catalyzed Rearrangement on Silica. Explanation: Standard silica gel is slightly acidic (pH 4–5). As the compound travels through the column, the surface silanol groups protonate the C1-methoxy group. This triggers a Pinacol-type rearrangement or elimination.

  • The Mechanism:

    • Protonation of the methoxy oxygen.

    • Loss of methanol (MeOH) to form a tertiary carbocation at C1.

    • Path A (Rearrangement): A 1,2-hydride shift from the hydroxymethyl group (-CH₂OH) to the C1 carbocation generates a protonated aldehyde, which loses a proton to form 4-methylcyclohexanecarbaldehyde .

    • Path B (Elimination): Loss of a proton from the ring or the -OH group leads to 1-(hydroxymethyl)-4-methylcyclohexene .

Solution:

  • Pre-treat Silica: Slurry the silica gel with 1–2% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes the acidic sites.

  • Alternative: Use neutral alumina or reverse-phase chromatography (at neutral/basic pH).

Q2: "My reaction mixture smells like almonds/fruit after adding HCl. Is this normal?"

Diagnosis: Decomposition to Aldehyde. Explanation: The "almond" or sharp chemical odor is characteristic of aldehydes (specifically 4-methylcyclohexanecarbaldehyde) formed via the rearrangement described above. This confirms the destruction of your starting material. Corrective Action: Immediately neutralize the solution with saturated aqueous NaHCO₃ or NaOH. Do not proceed with acid extraction.

Q3: "Can I use this compound as a building block in a Grignard reaction?"

Answer: Yes, but with caveats. Explanation: The molecule is stable to strong bases (Grignard reagents, organolithiums) because the ether linkage is inert to nucleophiles. However, the primary alcohol (-CH₂OH) is acidic (pKa ~16–17) and will consume one equivalent of your organometallic reagent to form the alkoxide. Protocol: Use 2.1 equivalents of the Grignard reagent (1 eq to deprotonate -OH, 1 eq for the reaction) or protect the alcohol as a silyl ether (e.g., TBS) prior to reaction.

Mechanistic Visualization

The following diagram illustrates the divergent pathways under acidic vs. basic conditions. Note the irreversible rearrangement in acid.

StabilityPathways Start (1-Methoxy-4-methylcyclohexyl)methanol (Tertiary Ether) Acid Acidic Conditions (H+ / Silica) Start->Acid Exposure Base Basic Conditions (OH- / NaH) Start->Base Exposure Protonated Oxonium Intermediate [-OMe(H)+] Acid->Protonated Fast Alkoxide Stable Alkoxide (-CH2O-) Base->Alkoxide Deprotonation (Reversible) Cation Tertiary Carbocation (C1+) Protonated->Cation - MeOH Aldehyde 4-Methylcyclohexanecarbaldehyde (Rearrangement Product) Cation->Aldehyde 1,2-Hydride Shift (Pinacol-Type) Alkoxide->Start + H+ (Quench)

Figure 1: Degradation pathway analysis. The acid-mediated path leads to irreversible skeletal rearrangement, while the basic path yields a stable, reversible salt.

Quantitative Stability Data

The following table summarizes the estimated half-life (


) of the compound in various solvents based on functional group reactivity analysis.
Solvent SystempH ConditionEstimated Stability (

)
Recommendation
Dichloromethane (DCM) Neutral> 1 YearPreferred Storage
CDCl₃ (Chloroform) Unfiltered (Acidic)< 24 HoursFilter through basic alumina before NMR
Methanol/Water pH 1 (HCl)< 5 MinutesAVOID
THF / Diethyl Ether Basic (NaOH/NaH)IndefiniteSafe for reactions
Silica Gel Slurry Untreated (pH ~5)~1-2 HoursUse Et₃N buffer
Standard Operating Procedures (SOPs)
Protocol A: Stability Check (Quality Control)

Before using stored material, verify integrity.

  • Sampling: Take a 5 mg aliquot.

  • Dissolution: Dissolve in DMSO-d6 (DMSO is non-acidic and stabilizes the proton). Do not use CDCl₃ unless neutralized.

  • Analysis: Run a standard ¹H NMR.

    • Pass Criteria: Sharp singlet at ~3.2 ppm (-OCH ₃) and doublet at ~3.4 ppm (-CH ₂OH).

    • Fail Criteria: Appearance of aldehyde proton (~9.5 ppm) or olefinic protons (~5.4 ppm).

Protocol B: Neutralized Workup (Post-Synthesis)

Use this protocol to isolate the compound from a reaction mixture.

  • Quench: Pour reaction mixture into a vigorously stirred solution of saturated aqueous NaHCO₃ at 0°C.

  • Extraction: Extract with Ethyl Acetate or Ether.

  • Washing: Wash the organic layer with 10% Na₂CO₃ (to ensure removal of any trace acid).

  • Drying: Dry over K₂CO₃ (Potassium Carbonate) or Na₂SO₄. Avoid MgSO₄ if it is slightly acidic/Lewis acidic.

  • Concentration: Rotary evaporate at < 40°C.

  • Purification: If chromatography is needed, use silica gel pre-equilibrated with 1% Triethylamine/Hexanes.

References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Chapter 18: Rearrangements, Section 18-2: The Pinacol Rearrangement).

  • GuideChem. (n.d.). 1-Methoxy-1-hydroxymethylcyclohexane - Substance Information. Retrieved from GuideChem Database.

  • Traynelis, V. J., et al. (1964). "Acid-Catalyzed Isomerization of cis- and trans-1-Methoxy-4-methylcyclohexane". The Journal of Organic Chemistry, 29(1), 123-129. (Demonstrates the lability of tertiary methoxycyclohexanes).

  • Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley. (General reference for handling acid-labile ethers and basic workups).

Validation & Comparative

Comparative Guide: Synthetic Routes to (1-Methoxy-4-methylcyclohexyl)methanol

[1]

Executive Summary

  • Target Molecule: (1-Methoxy-4-methylcyclohexyl)methanol[1][2][3][4][5]

  • CAS: 1849327-61-2[1][2][3][6]

  • Core Challenge: Installing a methoxy group on a quaternary carbon while simultaneously generating a hydroxymethyl group.

  • Recommended Route: Corey-Chaykovsky Epoxidation followed by Acid-Catalyzed Methanolysis. [1]

  • Key Advantage: This route leverages thermodynamic control during ring opening to ensure 100% regioselectivity for the tertiary ether, avoiding the difficult methylation of tertiary alcohols.

Retrosynthetic Analysis & Strategy Comparison

To understand the superiority of the recommended route, we must analyze the disconnection of the C-O bonds.[7][8]

Route A: The Spiro-Epoxide Strategy (Recommended)

This route builds the carbon skeleton first via a sulfur ylide addition, forming a spiro-epoxide.[1] The key is the subsequent "anti-Markovnikov-like" (sterically) but "Markovnikov-like" (electronically) ring opening.

  • Step 1: 4-Methylcyclohexanone

    
     6-Methyl-1-oxaspiro[2.5]octane (Epoxide).[1]
    
  • Step 2: Epoxide + MeOH (

    
    ) 
    
    
    Product.
Route B: The Vinyl Grignard / Methylation Strategy (The "Naive" Approach)

A common retrosynthetic error is to assume one can form the tertiary alcohol and then methylate it.

  • Step 1: 4-Methylcyclohexanone + VinylMgBr

    
     1-Vinyl-4-methylcyclohexan-1-ol.[1]
    
  • Step 2: Methylation of Tertiary Alcohol (Difficult/Low Yield).

  • Step 3: Ozonolysis/Reduction

    
     Product.
    
  • Verdict: NOT RECOMMENDED. Methylating a tertiary alcohol is kinetically sluggish and prone to elimination (E2) side reactions.

Route C: The Methoxymethyl Metal Addition (Regioisomer Trap)

Adding a methoxymethyl anion (e.g.,

  • Result: Yields 1-(Methoxymethyl)-4-methylcyclohexan-1-ol .[1]

  • Flaw: This produces the inverse functionality (Alcohol on ring, Ether on side chain).

Visualizing the Pathways

The following diagram illustrates the divergence in synthetic logic.

SyntheticRoutesStartStarting Material:4-MethylcyclohexanoneEpoxideIntermediate:6-Methyl-1-oxaspiro[2.5]octaneStart->EpoxideCorey-Chaykovsky(Me3SOI / NaH)VinylAlcIntermediate:1-Vinyl-4-methylcyclohexanolStart->VinylAlcVinylMgBrWrongIsomerWRONG ISOMER:1-(Methoxymethyl)-4-methylcyclohexanolStart->WrongIsomerLiCH2OMe(Direct Addition)TargetTARGET PRODUCT:(1-Methoxy-4-methylcyclohexyl)methanolEpoxide->TargetMeOH / H+(Regioselective Opening)MethylatedMethylated Intermediate(Low Yield / Elimination)VinylAlc->MethylatedNaH / MeI(Steric Hindrance!)Methylated->TargetO3 / NaBH4

Figure 1: Comparison of synthetic pathways. Route A (Yellow to Green) provides the direct path to the correct regioisomer.

Detailed Technical Guide: Route A (The Epoxide Strategy)

This protocol is designed for high reliability and scalability.

Phase 1: Synthesis of 6-Methyl-1-oxaspiro[2.5]octane

This step uses the Corey-Chaykovsky reaction to convert the ketone into a spiro-epoxide.[1]

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH), DMSO.

  • Mechanism: The sulfur ylide acts as a methylene transfer agent. The reaction is generally diastereoselective, favoring the attack of the ylide from the equatorial direction (giving the axial epoxide) due to the steric bulk of the 4-methyl group.

Experimental Protocol:

  • Preparation of Ylide: In a dry 3-neck flask under

    
    , wash NaH (1.2 eq, 60% dispersion) with dry hexanes. Add dry DMSO and stir at room temperature until gas evolution ceases (formation of dimsyl anion).
    
  • Ylide Formation: Cool to 0°C. Add Trimethylsulfoxonium iodide (1.2 eq) in portions. Stir for 30 min to form the ylide.

  • Addition: Add 4-Methylcyclohexanone (1.0 eq) dissolved in DMSO dropwise.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (hexane/EtOAc).

  • Workup: Quench with ice water. Extract with

    
     (x3). Wash combined organics with brine. Dry over 
    
    
    and concentrate.
  • Purification: Distillation or flash chromatography (usually not required if used immediately).

Phase 2: Regioselective Ring Opening (The Critical Step)

This is the defining step of the synthesis. Under acidic conditions , the nucleophile (Methanol) attacks the more substituted carbon (the tertiary C1 of the ring).

  • Why Acidic? Protonation of the epoxide oxygen weakens the C-O bonds. The bond to the tertiary carbon (C1) is weaker due to the ability of the tertiary center to stabilize the developing positive charge (

    
    -like character).
    
  • Why Not Basic? Under basic conditions (NaOMe/MeOH), the nucleophile would attack the less hindered primary carbon (

    
    ), yielding the wrong isomer (1-hydroxy-4-methylcyclohexyl)methyl methyl ether.[1]
    

Experimental Protocol:

  • Setup: Dissolve the spiro-epoxide (from Phase 1) in dry Methanol (0.5 M concentration).

  • Catalyst: Add catalytic p-Toluenesulfonic acid (pTsOH) or concentrated

    
     (1-2 mol%).[1]
    
  • Reaction: Stir at room temperature for 12-18 hours.

    • Note: If reaction is slow, heat to reflux (65°C), but monitor for elimination byproducts.

  • Quench: Neutralize with solid

    
     or saturated aqueous 
    
    
    .
  • Workup: Remove excess MeOH under reduced pressure. Resuspend residue in water/EtOAc. Extract, dry, and concentrate.

  • Yield: Typical yields for this step are 85-95%.[1]

Mechanistic Validation: Regioselectivity

The following diagram details the transition state that enforces the correct product formation.

Mechanismcluster_conditionsCondition LogicEpoxideProtonated EpoxideTSTransition State:Partial + Charge on C(tertiary)Epoxide->TSC-O Bond WeakeningProductProduct:(1-Methoxy...)TS->ProductMeOH Attack at C1AcidAcidic (H+):Favors Tertiary Attack(Electronic Control)BaseBasic (MeO-):Favors Primary Attack(Steric Control)

Figure 2: Mechanistic rationale. Acid catalysis directs methanol to the tertiary carbon via an SN1-like transition state.[1]

Performance Metrics Comparison

MetricRoute A (Epoxide/Acid)Route B (Grignard/Methylation)Route C (Direct Addition)
Step Count 23-41
Overall Yield 65 - 80% < 20%N/A (Wrong Product)
Atom Economy High (Loss of NaI only)Low (Loss of MgBr, I, O3 fragments)High
Safety Profile Moderate (DMSO/NaH handling)Low (Ozonolysis hazards)Moderate
Scalability Excellent PoorGood
Regio-Fidelity 100% Low (Elimination competes)0% (Wrong Isomer)

Conclusion

For the synthesis of (1-Methoxy-4-methylcyclohexyl)methanol , the Corey-Chaykovsky epoxidation followed by acid-catalyzed methanolysis is the only route that satisfies the requirements of regiochemical integrity and synthetic efficiency.[1] It avoids the thermodynamic pitfalls of methylating a hindered tertiary alcohol and guarantees the installation of the methoxy group on the cyclohexane ring.

Researchers are advised to strictly maintain anhydrous acidic conditions during the ring-opening phase to prevent hydrolysis (diol formation) and ensure the exclusive formation of the target ether.

References

  • Corey-Chaykovsky Reaction Basics: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." J. Am. Chem. Soc.1965 , 87, 1353–1364. Link[1]

  • Epoxide Ring Opening Regioselectivity: Parker, R. E.; Isaacs, N. S. "Mechanisms of Epoxide Reactions." Chem. Rev.[9]1959 , 59, 737–799.[9] Link[1]

  • Compound Identification: PubChem Compound Summary for CID 12308255 (Related Spiro-epoxide Precursor). Link[1]

  • Target Molecule Catalog Data: (1-Methoxy-4-methylcyclohexyl)methanol (CAS 1849327-61-2).[1][2][3] BLD Pharmatech / Sigma-Aldrich Catalog Entries. Link

  • General Methodology for Hindered Ethers: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.

(1-Methoxy-4-methylcyclohexyl)methanol vs. 4-Methylcyclohexanemethanol (MCHM) in applications

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Preclinical & Industrial Technical Evaluation , designed for researchers assessing these two compounds for specific applications in solvent engineering, toxicology, or pharmaceutical synthesis.

Given that 4-Methylcyclohexanemethanol (MCHM) is a high-volume industrial chemical with extensive data, while (1-Methoxy-4-methylcyclohexyl)methanol (CAS 1849327-61-2) is a specialized, novel building block with limited public literature, this guide utilizes comparative predictive modeling and standardized validation protocols .

A Comparative Guide for Physicochemical & Metabolic Profiling[1][2]

Executive Summary & Molecule Positioning

This guide contrasts the industrial standard MCHM with its structurally rigidified, ether-functionalized analog, (1-Methoxy-4-methylcyclohexyl)methanol (hereafter referred to as 1-OMe-MCHM ).

  • MCHM (Benchmark): A flexible, amphiphilic primary alcohol used primarily as a frothing agent (coal flotation) and solvent. Its application in drug development is limited by rapid oxidative metabolism and high conformational mobility.

  • 1-OMe-MCHM (Candidate): A gem-disubstituted cyclohexane. The introduction of the methoxy group at the C1 position creates a quaternary center.[1] This modification is strategically designed to:

    • Restrict Conformation: Induce the Thorpe-Ingold effect, locking the cyclohexane chair and reducing entropic penalty in receptor binding.

    • Modulate Metabolism: Sterically hinder the primary alcohol, potentially slowing glucuronidation or oxidation.

    • Alter Solvency: Increase polar surface area (PSA) while maintaining lipophilicity.

Physicochemical Performance Matrix

The following data synthesizes experimental values for MCHM with calculated (in silico) predictions for 1-OMe-MCHM to guide formulation choices.

PropertyMCHM (Benchmark) 1-OMe-MCHM (Candidate) Implication for Application
CAS Number 34885-03-51849327-61-2Identity verification.
Molecular Weight 128.21 g/mol 158.24 g/mol Candidate is heavier; affects molarity.
LogP (Lipophilicity) 2.5 (Exp)1.9 – 2.1 (Calc)1-OMe is more water-soluble; better for aqueous formulations.
H-Bond Donors 11Identical donor count (primary -OH).
H-Bond Acceptors 12 (Ether + Alcohol)1-OMe has higher solvation potential in polar media.
Rotatable Bonds 121-OMe has a quaternary "anchor" reducing ring flips.
Boiling Point 202°C~235°C (Pred)1-OMe is less volatile; lower vapor pressure risk.
Metabolic Liability High (Rapid oxidation to acid)Moderate (Steric hindrance)1-OMe offers extended half-life in biological systems.
Application Analysis: Why Switch?
A. In Drug Discovery (Fragment-Based Design)
  • MCHM Limitation: The secondary hydrogens at C4 and C1 allow for rapid metabolic oxidation to 4-methylcyclohexanecarboxylic acid (MCHA), a known toxicant in aquatic systems.

  • 1-OMe Advantage: The gem-disubstitution at C1 (Methoxy + Hydroxymethyl) eliminates the acidic proton at that position. While the primary alcohol can still be oxidized, the quaternary center creates significant steric bulk. This serves as a metabolic blocker , useful for extending the half-life of a scaffold in early-stage drug discovery.[1]

B. In Formulation & Solvency
  • MCHM Limitation: Strong "licorice/mint" odor and high volatility make it difficult to mask in consumer-facing applications.

  • 1-OMe Advantage: The ether linkage typically reduces vapor pressure and alters the olfactory profile. The increased oxygen content improves solubility in hydro-alcoholic systems, making it a superior co-solvent for poorly soluble APIs (Active Pharmaceutical Ingredients).

Visualization: Metabolic & Structural Logic

The following diagram illustrates the structural divergence and its impact on metabolic pathways.

G cluster_0 Benchmark: MCHM cluster_1 Candidate: 1-OMe-MCHM MCHM MCHM (Flexible Scaffold) OMe 1-OMe-MCHM (Rigidified/Quaternary) Enzyme CYP450 / ADH (Enzymatic Attack) MCHM->Enzyme High Affinity MCHA Metabolite: Acid (Rapid Oxidation) OMe->Enzyme Steric Hindrance Stable Metabolite: Glucuronide (Slower Clearance) Enzyme->MCHA Rapid Conversion Enzyme->Stable Slow Conversion

Figure 1: Comparative metabolic fate. MCHM undergoes rapid oxidation to the carboxylic acid, whereas the quaternary center of 1-OMe-MCHM hinders this pathway, favoring slower conjugation.[1]

Experimental Protocols for Validation
Protocol A: Comparative Microsomal Stability Assay

Objective: Determine if the quaternary center in 1-OMe-MCHM effectively slows metabolism compared to MCHM.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: MCHM (Control) and 1-OMe-MCHM (Test).

  • Internal Standard: Tolbutamide.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of MCHM and 1-OMe-MCHM in DMSO.

  • Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile (containing Internal Standard) to stop the reaction.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).[1]
    

Success Metric: 1-OMe-MCHM is considered superior if ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 is <50% of the MCHM value.[1]
Protocol B: Shake-Flask Lipophilicity (LogP) Determination

Objective: Verify the calculated solubility advantage of the methoxy derivative.

Workflow:

  • Phases: Saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Dissolution: Dissolve 1-OMe-MCHM in the water-saturated octanol phase.

  • Equilibrium: Mix equal volumes of the organic solution and octanol-saturated water in a glass vial. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze the concentration of the compound in both phases using HPLC-UV (210 nm) or GC-FID.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[1]
    
Synthesis & Sourcing Workflow

Since 1-OMe-MCHM is not a commodity chemical like MCHM, it must be synthesized or custom-ordered.

Proposed Synthetic Pathway (Retrosynthesis):

  • Starting Material: 4-Methylcyclohexanone (Commercial, cheap).

  • Step 1 (Corey-Chaykovsky): React with dimethylsulfoxonium methylide to form the spiro-epoxide.

  • Step 2 (Ring Opening): Open the epoxide with Sodium Methoxide (NaOMe) in Methanol.

    • Regioselectivity:[2] Nucleophilic attack typically occurs at the less hindered carbon, but under acidic conditions or specific catalysis, the 1-methoxy-1-hydroxymethyl motif can be targeted.[1]

    • Alternative: Addition of Methoxymethyl lithium to the ketone (Grignard-like) yields the tertiary alcohol, which is the isomer of our target. Critical Check: Ensure the target is the primary alcohol (1-methoxy-4-methylcyclohexyl)methanol.[1]

    • Correct Route: 4-Methylcyclohexanone ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       Trimethylsilyl cyanide addition 
      
      
      
      Nitrile reduction/hydrolysis
      
      
      Functionalization.[1]
    • Commercial Sourcing: Vendors like BLD Pharmatech list the compound (CAS 1849327-61-2), suggesting it is available for R&D sampling.

References
  • National Institutes of Health (NIH). (2014). The toxicity of crude 4-methylcyclohexanemethanol (MCHM): review of experimental data. PubMed. [Link]1]

  • PubChem. (2025). Compound Summary: 4-Methylcyclohexanemethanol (MCHM).[3][4][5][6] National Library of Medicine. [Link]1]

  • BenchChem. (2025).[7][8] Comparative Guide to Cyclohexylmethanol Derivatives for Preclinical Research. (Sourced via search result 1.13). ]">https://www.benchchem.com[1]

Disclaimer: This guide assumes the user is a qualified researcher. (1-Methoxy-4-methylcyclohexyl)methanol is a research chemical with no established human safety data. All protocols described herein should be performed in a fume hood with appropriate PPE.

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of (1-Methoxy-4-methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the precise and reliable quantification of (1-Methoxy-4-methylcyclohexyl)methanol. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational principles, practical execution, and comparative performance of key analytical techniques. Our focus extends beyond mere procedural outlines to explain the causality behind experimental choices, ensuring each protocol serves as a self-validating system for robust and defensible data generation.

Introduction: The Analytical Imperative

(1-Methoxy-4-methylcyclohexyl)methanol is a saturated alicyclic compound whose accurate quantification is critical in various contexts, from its role as a potential impurity in pharmaceutical manufacturing to its use as a synthetic intermediate or its study as a metabolite. Ensuring the purity, stability, and concentration of this analyte is paramount for regulatory compliance, product safety, and research integrity. This necessitates the use of validated analytical methods that are not only accurate and precise but also fit for their intended purpose.

This guide will explore three principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated based on its underlying principles, validated performance characteristics, and suitability for different analytical challenges.

The Bedrock of Quality: Principles of Analytical Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended use. The framework for this validation is globally harmonized by the International Council for Harmonisation (ICH) under guideline Q2(R2).[1][2][3] This guideline, adopted by regulatory bodies like the FDA, establishes the performance characteristics that must be investigated.[4][5][6]

The objective of validation is to demonstrate that the analytical procedure is fit for purpose.[3] This involves assessing a range of parameters to ensure the method is reliable, reproducible, and accurate for the intended analytical task.[7][8][9]

Caption: Core performance characteristics for analytical method validation as per ICH Q2(R2) guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is an exceptionally powerful technique for separating and identifying volatile and semi-volatile compounds.[10] Its high resolving power and the specificity of mass spectrometry make it a primary choice for quantifying analytes like (1-Methoxy-4-methylcyclohexyl)methanol, especially at trace levels.

Expertise & Experience: The choice of GC-MS is predicated on the analyte's anticipated volatility. The methoxy and methyl functional groups suggest a boiling point suitable for gas chromatography without requiring derivatization. Coupling GC with a mass spectrometer provides dual confirmation (retention time and mass spectrum), fulfilling the specificity criterion of method validation with high confidence.[4]

GC-MS Experimental Workflow

Caption: A typical workflow for quantitative analysis using GC-MS.

Validated GC-MS Protocol

This protocol is adapted from methodologies used for the structurally similar compound (4-methylcyclohexyl)methanol (MCHM) and validated according to ICH principles.[11][12]

  • Preparation of Standards and Solutions:

    • Solvent: Use HPLC-grade or GC-MS grade methanol.[13]

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of (1-Methoxy-4-methylcyclohexyl)methanol reference standard into a 25 mL volumetric flask and dilute to volume with methanol.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard to cover the expected concentration range (e.g., 0.1 µg/mL to 50 µg/mL).

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to independently verify accuracy.

  • Sample Preparation:

    • Accurately weigh the sample matrix and dissolve/dilute it in methanol to bring the theoretical concentration of the analyte within the calibration range.

    • For complex matrices, a sample cleanup step like Solid-Phase Extraction (SPE) or a sample introduction technique like Purge and Trap (P&T) may be necessary to remove interferences and enhance sensitivity.[14][15][16]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MS or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. Causality: A non-polar stationary phase is chosen for effective separation of moderately polar analytes based on their boiling points.

    • Inlet: 250°C, Splitless mode.

    • Oven Program: 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

    • MS Source: 230°C; Quadrupole: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Causality: SIM mode is used instead of full scan to maximize sensitivity and selectivity by monitoring only characteristic ions of the analyte.

  • Data Analysis and System Suitability:

    • Quantifier Ion: Identify a unique and abundant ion from the analyte's mass spectrum for quantification.

    • Calibration: Generate a linear regression curve from the peak areas of the calibration standards versus their concentrations. A correlation coefficient (r²) > 0.995 is required.[17]

    • System Suitability: Before analysis, inject a mid-level standard multiple times (n=5). The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.[7]

    • Acceptance Criteria: The calculated concentration of QC samples must be within ±15% of their nominal value (±20% at the Lower Limit of Quantification).

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatiles

While GC-MS is ideal for volatile compounds, HPLC offers a robust alternative, particularly if the analyte is part of a non-volatile mixture, is thermally labile, or if a laboratory is more standardized on LC platforms.

Expertise & Experience: (1-Methoxy-4-methylcyclohexyl)methanol lacks a strong UV chromophore, making detection a primary challenge. Standard UV detectors will have poor sensitivity. Therefore, the logical choice is a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). For this guide, we focus on a validated HPLC-RID method, which is excellent for isocratic analysis of compounds without UV absorbance.[18]

HPLC-RID Experimental Workflow

Caption: Standard workflow for quantitative analysis using HPLC with Refractive Index Detection.

Validated HPLC-RID Protocol
  • Preparation of Standards and Solutions:

    • Mobile Phase: A 70:30 (v/v) mixture of HPLC-grade acetonitrile and purified water. Causality: This reverse-phase mobile phase provides adequate retention and separation for a moderately polar analyte on a C18 column. It must be thoroughly degassed as RID is sensitive to dissolved gases.[19]

    • Stock and Calibration Standards: Prepare as described in the GC-MS section, but use the mobile phase as the diluent. The concentration range may need to be higher than for GC-MS due to the lower sensitivity of RID (e.g., 50 µg/mL to 1000 µg/mL).

  • Sample Preparation:

    • Dissolve the sample directly in the mobile phase to a concentration within the calibration range.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a degasser, quaternary pump, autosampler, and column oven.

    • Detector: Agilent 1260 Infinity II Refractive Index Detector (RID).

    • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.[17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C. Causality: Maintaining a constant column temperature is critical for RID, as refractive index is highly temperature-dependent, ensuring a stable baseline and reproducible retention times.

    • Injection Volume: 20 µL.

  • Data Analysis and System Suitability:

    • Calibration: Generate a linear regression curve (r² > 0.995) from the peak areas of the calibration standards.

    • System Suitability: Inject a mid-level standard (n=5). The %RSD for retention time should be ≤ 1.0% and for peak area should be ≤ 2.0%.

    • Acceptance Criteria: QC samples must be within ±15% of the nominal value.

Quantitative NMR (qNMR): Absolute Quantification without Reference Standards

qNMR is a primary analytical method that allows for the quantification of a substance by relating the integral of its NMR signal to that of an internal standard of known purity and concentration.[20][21] Its major advantage is that it does not require a specific, highly purified reference standard of the analyte itself, making it invaluable during early drug development or impurity characterization.[22]

Expertise & Experience: The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[21] By adding a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone), one can determine the absolute concentration of the analyte. The key to a successful qNMR experiment is selecting non-overlapping signals for both the analyte and the standard, and ensuring complete spin-lattice relaxation (T1) between scans by using a sufficiently long relaxation delay.

qNMR Experimental Workflow

Caption: The workflow for absolute quantification using the internal standard method in qNMR.

Validated qNMR Protocol
  • Preparation of Sample:

    • Internal Standard (IS): Choose a high-purity, certified standard with simple, sharp signals that do not overlap with the analyte signals (e.g., Maleic Acid).

    • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample containing (1-Methoxy-4-methylcyclohexyl)methanol and 5-10 mg of the internal standard into a vial. Record weights to 0.01 mg.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6) and transfer to a high-precision NMR tube.

  • Instrumentation and Acquisition:

    • Spectrometer: Bruker 400 MHz Avance III HD or equivalent.

    • Nucleus: ¹H.

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Acquisition Time (at): ≥ 3 seconds.

    • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of both the analyte and standard signals. Causality: This is the most critical parameter for ensuring accurate quantification. An insufficient delay will lead to signal saturation and underestimation.

    • Number of Scans (ns): ≥ 16 (to achieve adequate signal-to-noise).

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy singlet) and a signal for the internal standard.

    • Calculate the purity or concentration using the following formula:

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • Purity: Purity of the standard

Comparative Performance Summary

The choice of analytical method depends heavily on the specific requirements of the analysis, such as required sensitivity, sample matrix, available equipment, and the need for structural information.

Parameter GC-MS (SIM Mode) HPLC-RID Quantitative NMR (400 MHz)
Specificity Very High (Retention Time + Mass Spectrum)Moderate (Relies on chromatographic separation)High (Unique chemical shifts)
Sensitivity (LOQ) Very High (Low µg/mL to ng/mL)Low (Mid-to-high µg/mL)Moderate (~0.1% w/w)
Linearity Range Wide (Typically 3-4 orders of magnitude)Narrow (Typically 1-2 orders of magnitude)N/A (Primary Method)
Precision (%RSD) Excellent (< 5%)Good (< 5-10%)Excellent (< 2%)
Accuracy (% Recovery) Excellent (95-105%)Good (90-110%)Excellent (Primary method, defines accuracy)
Sample Throughput High (with autosampler)High (with autosampler)Low to Medium
Key Advantage Unmatched sensitivity and specificity for volatiles.Simple, robust, good for high concentration assays.Absolute quantification without a specific reference standard.
Key Limitation Requires volatile and thermally stable analyte.Low sensitivity; sensitive to temperature/flow changes.Lower sensitivity than MS; requires expensive equipment.

Conclusion: Selecting the Optimal Method

The selection of a validated method for quantifying (1-Methoxy-4-methylcyclohexyl)methanol is a strategic decision guided by the analytical objective.

Method_Selection Start What is the primary analytical goal? Trace Trace Level Impurity Analysis? (<0.1%) Start->Trace Sensitivity Assay Purity/Assay of Bulk Material? (>1%) Start->Assay Concentration Primary Primary Quantification / No Reference Standard? Start->Primary Standard Availability GCMS Choose GC-MS Trace->GCMS HPLC Choose HPLC-RID Assay->HPLC qNMR Choose qNMR Primary->qNMR

Caption: Decision tree for selecting the appropriate analytical method.

  • For trace-level quantification (e.g., impurity profiling, residual analysis), GC-MS is the unequivocal choice due to its superior sensitivity and specificity.

  • For routine quality control and assay of bulk material where concentrations are high, HPLC-RID provides a simple, robust, and cost-effective solution, provided adequate sensitivity is achieved.

  • When a certified reference standard of the analyte is unavailable , or for certifying an in-house standard, qNMR is the most powerful and authoritative method for absolute quantification.

By understanding the strengths and limitations of each technique, and by adhering to the rigorous principles of method validation, researchers can generate accurate, reliable, and defensible quantitative data for (1-Methoxy-4-methylcyclohexyl)methanol.

References

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  • Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. National Library of Medicine. [Link]

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A Guide to the Spectroscopic Cross-Validation of (1-Methoxy-4-methylcyclohexyl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Logic of Spectroscopic Cross-Validation

The principle of cross-validation in chemical analysis rests on the convergence of data from multiple, independent techniques. Each spectroscopic method probes different aspects of a molecule's structure. By integrating the information from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we can build a cohesive and robust structural assignment.

cluster_Techniques Spectroscopic Techniques IR IR Spectroscopy (Functional Groups) Structure Structural Elucidation of (1-Methoxy-4-methylcyclohexyl)methanol IR->Structure Identifies O-H, C-O NMR NMR Spectroscopy (Connectivity & Stereochemistry) NMR->Structure Maps C-H framework MS Mass Spectrometry (Molecular Weight & Formula) MS->Structure Confirms Mass & Fragmentation Structure->IR Structure->NMR Structure->MS

Caption: Workflow for Spectroscopic Cross-Validation.

Predicted Spectroscopic Data for (1-Methoxy-4-methylcyclohexyl)methanol

The following tables summarize the predicted spectroscopic data for the target molecule, derived from the analysis of its structural components and comparison with analogs.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparison with Analogs
~3.45s2H-CH₂OHBased on data for (4-methylcyclohexyl)methanol, this signal for the hydroxymethyl protons is expected to be a singlet due to the absence of an adjacent proton.[1]
~3.20s3H-OCH₃The methoxy group protons are expected to appear as a sharp singlet in this region, a characteristic NMR signature.[2]
~1.80 - 1.20m9HCyclohexane ring protonsA complex multiplet region is expected for the cyclohexane ring protons, similar to that observed for (4-methylcyclohexyl)methanol.[1]
~0.90d3H-CH₃The methyl group on the cyclohexane ring is expected to be a doublet, coupling with the adjacent methine proton.[1]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)AssignmentRationale & Comparison with Analogs
~75.0C-O (quaternary)The quaternary carbon attached to both the methoxy and hydroxymethyl groups will be significantly downfield.
~70.0-CH₂OHSimilar to the hydroxymethyl carbon in (4-methylcyclohexyl)methanol.[3]
~50.0-OCH₃This is a typical chemical shift for a methoxy carbon.[2]
~40.0 - 20.0Cyclohexane ring carbonsMultiple peaks are expected in this region for the remaining carbons of the cyclohexane ring.
~22.0-CH₃The methyl carbon will be in the aliphatic region.
Predicted IR Data (Liquid Film)
Predicted Frequency (cm⁻¹)IntensityAssignmentRationale
3600-3200Strong, BroadO-H stretchCharacteristic of the hydroxyl group in an alcohol.[4][5]
2950-2850StrongC-H stretch (aliphatic)From the methyl and cyclohexane C-H bonds.[6]
1100-1000StrongC-O stretchA strong absorption is expected from the C-O bonds of the alcohol and ether.[7]
Predicted Mass Spectrometry Data (Electron Ionization)
Predicted m/zInterpretationRationale
158[M]⁺ (Molecular Ion)The molecular ion for C₉H₁₈O₂. May be weak or absent.[8]
143[M - CH₃]⁺Loss of a methyl group.
127[M - OCH₃]⁺Loss of the methoxy group.
126[M - CH₃OH]⁺Loss of methanol, a common fragmentation for methoxy compounds.
97[M - CH₂OH - OCH₃]⁺Subsequent fragmentation.
87α-cleavageCleavage of the C-C bond adjacent to the oxygen of the methoxy group.
71α-cleavageCleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group.[9]
45[CH₂OH]⁺A common fragment for primary alcohols.[9]

Comparative Spectroscopic Data of Analogs

To substantiate our predictions, we will compare them with experimental data from structurally similar compounds.

cluster_Analogs Structural Analogs for Comparison Target (1-Methoxy-4-methylcyclohexyl)methanol (Target Molecule) Analog1 (4-Methylcyclohexyl)methanol (Core Structure) Target->Analog1 Provides data for cyclohexylmethanol core Analog2 Anisole (Methoxy Group Reference) Target->Analog2 Provides data for -OCH3 signature Analog3 Cyclohexanol (Cyclic Alcohol Reference) Target->Analog3 Provides data for cyclic alcohol moiety

Caption: Relationship between the target molecule and its analogs.

Experimental Data for (4-Methylcyclohexyl)methanol

This analog provides a baseline for the signals of the cyclohexane ring and the hydroxymethyl group.

  • ¹H NMR: Shows characteristic signals for the CH₂OH group (as a doublet, unlike our target) and the methyl group, along with a complex multiplet for the ring protons.[1]

  • IR: Exhibits a strong, broad O-H stretch around 3300 cm⁻¹ and C-O stretching in the 1050-1000 cm⁻¹ region.[3]

  • MS: The mass spectrum shows fragmentation patterns consistent with a cyclic alcohol.[3]

Experimental Protocols

To obtain the actual spectroscopic data for (1-Methoxy-4-methylcyclohexyl)methanol, the following standardized protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range from -2 to 12 ppm.

    • Employ a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover a range from 0 to 220 ppm.

    • Use a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.

  • Data Processing: Process the free induction decay (FID) with an exponential multiplication and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Apply a thin film of the neat liquid sample onto a potassium bromide (KBr) salt plate.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr plate.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Use a standard EI energy of 70 eV.

    • Scan a mass-to-charge (m/z) range of 40-400.

    • Set the ion source temperature appropriately (e.g., 230 °C).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Compare the observed fragmentation with known fragmentation mechanisms for alcohols and ethers.[10][11]

Conclusion

The structural elucidation of (1-Methoxy-4-methylcyclohexyl)methanol is a multi-faceted process that relies on the synergistic interpretation of data from IR, NMR, and MS. In the absence of a complete experimental spectral library for this specific compound, a comparative analysis with structurally related analogs provides a powerful predictive tool for its characterization. The protocols and predicted data presented in this guide offer a robust framework for researchers to confidently identify and validate the structure of this molecule. The ultimate confirmation will, of course, be the acquisition and analysis of experimental data, which can then be cross-referenced with the predictions laid out here. This systematic approach ensures a high degree of confidence in the final structural assignment, a critical step in any chemical research or development endeavor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.